3-Methoxyluteolin
説明
3-O-Methylquercetin has been reported in Artemisia incanescens, Halimodendron halodendron, and other organisms with data available.
See also: Tobacco Leaf (part of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBGSIAWZTEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164032 | |
| Record name | Quercetin 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-70-0 | |
| Record name | 3-O-Methylquercetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1486-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quercetin 3-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-Methylquercetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYLUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J92C373RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methoxyluteolin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyluteolin, a methoxylated flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and its glycosidic forms, such as nepetrin (6-methoxyluteolin). It presents a compilation of quantitative data from various plant species, offering a comparative analysis for sourcing considerations. Furthermore, this document details a comprehensive experimental protocol for the isolation and purification of this compound from a prominent natural source. The guide also illustrates the inhibitory effect of this compound on the mTOR signaling pathway, a key regulator of cellular processes, and provides a schematic for its isolation workflow. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of this compound.
Natural Sources of this compound
This compound and its glycosides are found in various plant families, with notable concentrations in the Lamiaceae and Asteraceae families. The following table summarizes the quantitative data available for this compound and its related compounds in several plant species. It is important to note that the concentration of these compounds can vary based on factors such as plant part, geographical location, and extraction methodology.
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation |
| Salvia plebeia | Lamiaceae | - | Nepitrin (6-methoxyluteolin 7-O-glucoside) | 46.26 ± 2.19 mg/g of methanol extract | [1] |
| Salvia fruticosa | Lamiaceae | Aerial Parts | 6-Methoxyluteolin 7-O-glucoside (nepitrin) | Concentration reported as "significantly low" | [2] |
| Salvia fruticosa | Lamiaceae | Aerial Parts | Luteolin 7-O-glucuronide (a related compound) | 5.51 - 6.96 mg/g of dry weight | [2] |
| Artemisia vulgaris | Asteraceae | Whole Plant | Nepetin (6-methoxyluteolin) | Identified as a key flavonoid, but quantitative data is not specified. | [3][4] |
| Zeyheria montana | Bignoniaceae | Leaves | 4',5,7-trimethoxy-luteolin (a related compound) | Isolated as a major flavonoid, but quantitative data is not specified. | |
| Fridericia chica | Bignoniaceae | Leaves | 6-methoxyluteolin-O-glucoside and 6-methoxyluteolin-O-glucuronide | Identified in the ethanolic extract, but quantitative data is not specified. | [5] |
Experimental Protocol: Isolation of Nepetin (6-Methoxyluteolin) from Artemisia vulgaris
This protocol is adapted from the methodology described for the isolation of nepetin from Artemisia vulgaris.[3]
2.1. Materials and Equipment
-
Plant Material: Air-dried and powdered aerial parts of Artemisia vulgaris.
-
Solvents: Methanol (MeOH), Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc).
-
Chromatography Media: Silica gel for column chromatography, Sephadex LH-20.
-
Apparatus: Maceration vessel, filtration apparatus, rotary evaporator, chromatography columns, glass vials.
-
Analytical Instruments: Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
2.2. Extraction
-
Maceration: Macerate the powdered plant material (e.g., 2.75 kg) with 100% methanol at a ratio of 1:10 (w/v) for three days at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2.3. Solvent Partitioning
-
Aqueous Suspension: Dissolve the crude methanol extract in distilled water.
-
Hexane Fractionation: Perform liquid-liquid partitioning of the aqueous suspension with hexane to remove nonpolar compounds. Discard the hexane fraction.
-
Dichloromethane Fractionation: Subsequently, partition the remaining aqueous layer with dichloromethane (CH₂Cl₂). Collect the CH₂Cl₂ fraction, which is expected to contain nepetin.
-
Ethyl Acetate Fractionation: Further, partition the aqueous layer with ethyl acetate (EtOAc) to isolate compounds of intermediate polarity.
2.4. Chromatographic Purification
-
Silica Gel Column Chromatography of the Dichloromethane Fraction:
-
Concentrate the CH₂Cl₂ fraction to dryness.
-
Adsorb the dried extract onto a small amount of silica gel.
-
Pack a silica gel column with a suitable nonpolar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for instance, a hexane:ethyl acetate mixture, followed by methanol.[3] A mobile phase of hexane:ethyl acetate (1:1) and methanol (1:2) has been reported to be effective.[3]
-
Collect fractions and monitor by TLC.
-
-
Sephadex LH-20 Column Chromatography:
-
Combine the fractions containing the compound of interest (identified by TLC).
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.
-
-
Isolation and Characterization:
Signaling Pathway and Experimental Workflow
3.1. mTOR Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the release of pro-inflammatory mediators from human mast cells. This effect is mediated, at least in part, through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The following diagram illustrates the mTOR pathway and the inhibitory action of this compound.
References
Unveiling 3-Methoxyluteolin: A Journey from Discovery to Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. We delve into its initial isolation, early characterization, and subsequent elucidation of its biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. This document serves as a valuable resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Discovery and Historical Perspective
The history of this compound is intrinsically linked to the phytochemical exploration of medicinal plants. While the compound is now known to be present in various plant species, its initial discovery can be traced back to early 20th-century investigations of Eriodictyon californicum, commonly known as "Yerba Santa."
First Isolation from Eriodictyon californicum
The first documented isolation of this compound, then named chrysoeriol , was reported by Frederick Belding Power and Frank Tutin in 1907 from the leaves of Eriodictyon californicum. Their work, published in the Journal of the Chemical Society, Transactions, detailed the separation of various constituents from this plant, which had a history of use in traditional medicine. A subsequent paper by Frank Tutin and Hubert William Bentley Clewer in 1909 further elaborated on the chemical characterization of the constituents of Eriodictyon, providing more definitive evidence for the structure of chrysoeriol.
These pioneering studies laid the foundation for understanding the chemical diversity within the flavonoid class and established the natural origin of this compound.
Early Chemical Synthesis
The unequivocal structural confirmation and the ability to produce larger quantities for further study were made possible through chemical synthesis. While early 20th-century synthetic methods for flavonoids were developing, a definitive first synthesis of this compound (chrysoeriol) was a significant step in its scientific journey. Historical records point to early synthetic work on flavones and their derivatives in the first half of the 20th century, building upon the foundational methods of flavonoid synthesis developed by chemists of that era.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | PubChem |
| Synonyms | Chrysoeriol, 3'-O-Methylluteolin, Luteolin 3'-methyl ether | PubChem |
| Molecular Formula | C₁₆H₁₂O₆ | PubChem |
| Molecular Weight | 300.26 g/mol | PubChem |
| Appearance | Yellow crystalline solid | |
| Melting Point | 330-332 °C |
Natural Sources
Subsequent to its initial discovery in Eriodictyon californicum, this compound (chrysoeriol) has been identified in a variety of other plant species. A selection of these natural sources is provided in the table below.
| Plant Species | Family | Plant Part | Reference |
| Andrographis paniculata | Acanthaceae | Aerial parts | |
| Artemisia annua | Asteraceae | Leaves | |
| Olea europaea | Oleaceae | Leaves | |
| Zeyheria montana | Bignoniaceae | Leaves | |
| Rhamnus species | Rhamnaceae | Various |
Key Biological Activities and Mechanisms of Action
This compound has been the subject of numerous studies investigating its potential therapeutic applications. The following sections summarize some of the key reported biological activities and the underlying signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various experimental models. Its mechanism of action often involves the modulation of key inflammatory pathways.
Studies have shown that this compound can suppress the production of pro-inflammatory cytokines and enzymes. For instance, it has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
A central mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.
The chemical structure of this compound, with its multiple hydroxyl groups, allows it to effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS).
In addition to direct radical scavenging, this compound can also enhance the cellular antioxidant defense system by upregulating the expression and activity of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the activation of the Nrf2-ARE pathway.
Caption: Nrf2-ARE Pathway Activation by this compound.
Anticancer Activity
A growing body of evidence suggests that this compound possesses anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.
This compound can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.
The compound has been shown to arrest the cell cycle at different phases (e.g., G1 or G2/M), thereby preventing the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Isolation of this compound (Chrysoeriol) from Eriodictyon californicum (Historical Method)
The following protocol is a summarized interpretation of the methods described in the early 20th-century publications by Power, Tutin, and Clewer.
Caption: Historical Isolation Workflow for Chrysoeriol.
Methodology:
-
Extraction: The dried and ground leaves of Eriodictyon californicum were exhaustively extracted with hot alcohol.
-
Concentration: The resulting alcoholic extract was concentrated under reduced pressure to yield a thick syrup.
-
Steam Distillation: The concentrated extract was subjected to steam distillation to remove essential oils.
-
Separation of Resin: The non-volatile resinous material was separated from the aqueous solution.
-
Lead Subacetate Precipitation: The aqueous solution was treated with a solution of lead subacetate to precipitate glycosides and other phenolic compounds.
-
Decomposition of the Lead Precipitate: The collected precipitate was suspended in water and decomposed with a stream of hydrogen sulfide to remove the lead.
-
Isolation of Crude Flavonoids: The lead sulfide was filtered off, and the filtrate was concentrated to yield a mixture of crude flavonoids.
-
Fractional Crystallization: The crude mixture was subjected to fractional crystallization from dilute alcohol to separate the different flavonoid components.
-
Purification: Chrysoeriol (this compound) was further purified by repeated recrystallization from appropriate solvents.
-
Characterization: The identity of the compound was confirmed by elemental analysis, melting point determination, and the formation of derivatives (e.g., acetyl and methyl ethers) with subsequent analysis of their properties.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in the same solvent (typically around 0.1 mM).
-
In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.
-
Add a specific volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample solution are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Western Blot Analysis for NF-κB Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. In the context of the NF-κB pathway, it can be used to measure the levels of total and phosphorylated forms of key proteins like IκBα and p65.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of different concentrations of this compound for a specific duration.
-
Protein Extraction: Lyse the cells to extract total cellular proteins. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Conclusion
From its initial discovery in the early 20th century to its current status as a promising bioactive compound, this compound has a rich scientific history. The pioneering work of early phytochemists in isolating and characterizing this flavone from natural sources paved the way for extensive research into its biological activities. Modern studies have elucidated its mechanisms of action in key cellular processes related to inflammation, oxidative stress, and cancer. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. As our understanding of its pharmacological properties continues to grow, so too will the opportunities to harness its potential for human health.
The Role of 3-Methoxyluteolin in Plant Secondary Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyluteolin, a methylated flavone also known as chrysoeriol, is a specialized secondary metabolite found across the plant kingdom, including in medicinal herbs such as Artemisia and Chrysanthemum species. As a derivative of the widely distributed flavonoid luteolin, it plays a significant role in plant defense, stress response, and interaction with the environment. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and bioactivities of this compound in the context of plant secondary metabolism. Detailed experimental protocols for its extraction, quantification, and functional analysis are provided, alongside a review of its known interactions with plant signaling pathways. This document aims to serve as a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.
Introduction to this compound
Flavonoids are a diverse group of polyphenolic compounds that are integral to plant survival, contributing to pigmentation, UV protection, and defense against pathogens and herbivores.[1] Methylation of flavonoids, a common modification in plant secondary metabolism, can alter their chemical properties, such as stability, solubility, and bioavailability, thereby enhancing their biological activity. This compound is a prime example of such a modification, where a methyl group is added to the 3'-hydroxyl group of luteolin. This structural change has been shown to influence its antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursors for all flavonoids. The immediate precursor to this compound is luteolin. The final step in its synthesis is the methylation of luteolin at the 3'-hydroxyl position.
This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs) . The systematic name for the enzyme responsible is S-adenosyl-L-methionine:luteolin 3'-O-methyltransferase (EC 2.1.1.42). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
Several genes encoding for OMTs with activity towards luteolin have been identified in various plant species. For instance, the ROMT-9 gene from rice (Oryza sativa) and the CiCCoAOMT1 gene from Chrysanthemum indicum have been shown to encode enzymes that specifically catalyze the 3'-O-methylation of luteolin to produce chrysoeriol.[4]
Role in Plant Secondary Metabolism and Stress Response
Flavonoids, including their methylated derivatives, are key players in the plant's defense arsenal. While specific quantitative data on the accumulation of this compound under various stress conditions are limited, the general response of flavonoids to biotic and abiotic stressors provides a framework for understanding its role.
3.1. Abiotic Stress Response: Plants upregulate the biosynthesis of flavonoids in response to abiotic stresses such as drought, salinity, and high UV radiation. These compounds can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are produced in excess during stress conditions and cause cellular damage. The antioxidant capacity of this compound has been demonstrated, with an IC50 value comparable to that of ascorbic acid in DPPH assays.[3] While direct evidence is still emerging, it is plausible that this compound contributes to the overall antioxidant shield in plants under environmental stress.
3.2. Biotic Stress Response: Flavonoids can act as phytoalexins or phytoanticipins, antimicrobial compounds produced by plants in response to pathogen attack.[1] Fungal elicitors, which are molecules produced by fungi, can trigger the synthesis and accumulation of secondary metabolites, including flavonoids, as part of the plant's defense response.[5][6] The antimicrobial properties of flavonoids are well-documented, and while specific studies on this compound are needed, its structural similarity to other antimicrobial flavonoids suggests a potential role in plant-pathogen interactions.
3.3. Allelopathic Potential: Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Some flavonoids have been identified as allelochemicals.[7] While the direct allelopathic or phytotoxic effects of isolated this compound have not been extensively studied, extracts from plants known to contain this compound, such as Chrysanthemum morifolium, have demonstrated allelopathic activity.[8] Further research is required to determine the specific contribution of this compound to these effects.
Signaling Pathways in Plants
Flavonoids are not only protective compounds but also act as signaling molecules that can modulate various physiological processes in plants. Their effects are often mediated through interactions with protein kinases and hormone signaling pathways.
4.1. Modulation of MAP Kinase Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that translate external stimuli into cellular responses, including stress adaptation.[9] Some flavonoids have been shown to inhibit the activity of specific MAP kinases. While direct evidence for this compound's interaction with plant MAPKs is not yet available, studies in mammalian cells have shown that chrysoeriol can inhibit the phosphorylation of p38 MAPK, suggesting a potential for similar interactions in plant systems.[2][10]
References
- 1. Frontiers | Effects of elicitors from culture filtrate of Fusarium solani CL105 on flavonoid production of Scutellaria baicalensis calli [frontiersin.org]
- 2. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and molecular mechanism of endophytic elicitors on the accumulation of secondary metabolites in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic Profiles of Polyphenols in the Herbs of Artemisia campestris L. and Artemisia ludoviciana Nutt. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure and Interactions of 3-Methoxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyluteolin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. Understanding the threedimensional structure and electronic properties of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound, focusing on computational chemistry approaches. It summarizes key quantitative data, outlines detailed computational methodologies, and visualizes relevant biological signaling pathways.
Molecular Structure and Properties
The foundational structure of this compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one) is depicted below. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining its optimized geometry and electronic characteristics.
While specific optimized bond lengths, angles, and dihedral angles for this compound from the primary literature are not publicly available at the time of this guide's compilation, theoretical calculations for closely related flavonoids typically utilize methodologies as described in the protocols section. These calculations provide a detailed picture of the molecule's conformation and the spatial arrangement of its constituent atoms.
Quantitative Data from Theoretical and Experimental Studies
Computational and experimental studies have yielded valuable quantitative data regarding the biological activity and physicochemical properties of this compound.
| Parameter | Value | Study Type | Reference |
| Antioxidant Activity | |||
| IC50 (DPPH assay) | 12.40 µg/mL | Experimental | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
| Enzyme Inhibition | |||
| Binding Affinity (AChE) | -9.493 kcal/mol | Molecular Docking | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
| Binding Affinity (BChE) | -8.812 kcal/mol | Molecular Docking | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
| Kinetics | |||
| k_overall (in water) | 2.5 × 10⁹ (M s)⁻¹ | Computational (Kinetics) | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
| k_overall (in pentyl ethanoate) | 1.07 × 10³ (M s)⁻¹ | Computational (Kinetics) | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
| Metal Chelation | |||
| Binding Energy (Zn²⁺ complex) | -322.911 kcal/mol | DFT | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |
Experimental and Computational Protocols
While the precise, detailed protocols from the primary study on this compound's antioxidative potential are not fully accessible, this section outlines a standard and widely accepted methodology for the theoretical investigation of flavonoids, based on a comprehensive review of the available literature.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for geometry optimization and the calculation of various molecular properties.
Objective: To determine the most stable three-dimensional structure of this compound and to calculate its electronic properties, such as molecular orbital energies (HOMO, LUMO) and the electrostatic potential map.
Typical Protocol:
-
Initial Structure Preparation: The initial 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for flavonoid systems. The M06-2X functional is also common for non-covalent interactions.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions is typically employed to accurately describe the electronic distribution, particularly for anions and hydrogen bonding.
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, with water as the solvent.
-
Convergence Criteria: Optimization is performed until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.
-
-
Property Calculations: Following optimization, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.
Typical Protocol:
-
Target and Ligand Preparation:
-
Receptor: The 3D structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand: The optimized structure of this compound from DFT calculations is used.
-
-
Docking Simulation:
-
Software: AutoDock Vina, Schrödinger's Glide, or similar docking programs.
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the ligand.
-
Docking Algorithm: The software's algorithm samples different conformations and orientations of the ligand within the active site.
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy (binding affinity).
-
-
Analysis: The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules.
Objective: To assess the stability of the this compound-protein complex over time and to gain a more dynamic understanding of the binding interactions.
Typical Protocol:
-
System Setup:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of solvent (e.g., water, modeled by TIP3P or similar models).
-
Ions are added to neutralize the system and to mimic physiological salt concentration.
-
-
Simulation:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A suitable force field for proteins (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) is chosen.
-
Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated (e.g., 1 bar) in a stepwise manner (NVT and NPT ensembles).
-
Production Run: A production MD simulation is run for a significant period (e.g., 50-100 ns or longer) to sample the conformational space of the complex.
-
-
Analysis: The trajectory from the production run is analyzed to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of intermolecular interactions like hydrogen bonds.
Biological Signaling Pathways
Theoretical and experimental studies on this compound and its close structural analogs suggest its involvement in key cellular signaling pathways related to inflammation and cell proliferation.
Inhibition of the mTOR Signaling Pathway
Studies have shown that methoxyluteolin can inhibit the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a crucial kinase that regulates cell growth, proliferation, and survival. Its inhibition is a key target for cancer therapy.
Modulation of Inflammatory Signaling Pathways
Luteolin and its derivatives have been shown to modulate inflammatory responses by inhibiting the JNK, p38, and NF-κB signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines.
Computational Workflow for Structural and Interaction Analysis
The overall theoretical approach to studying this compound's structure and its interaction with biological targets can be visualized as a sequential workflow.
Conclusion
Theoretical studies, employing a synergistic combination of DFT, molecular docking, and molecular dynamics simulations, provide powerful insights into the structural and interactive properties of this compound. While a complete, publicly available dataset of its optimized geometry remains to be published, the existing computational and experimental data strongly support its potential as a bioactive compound. The outlined methodologies provide a robust framework for further in-silico investigation of this compound and other flavonoids, aiding in the discovery and development of new therapeutic agents. The elucidation of its inhibitory effects on key signaling pathways, such as mTOR, JNK, p38, and NF-κB, further underscores its promise as a lead compound for addressing diseases with inflammatory and proliferative components. Future studies that provide detailed structural data will be invaluable in refining our understanding of this promising natural product.
In Vitro Bioavailability and Metabolism of 3-Methoxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyluteolin, a naturally occurring flavone, has garnered interest for its potential therapeutic properties. Understanding its bioavailability and metabolic fate is crucial for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available in vitro data on the bioavailability and metabolism of this compound. While direct experimental data for this compound is limited, this guide synthesizes information from studies on the parent compound, luteolin, and other methylated flavonoids to provide a predictive framework. This document details common experimental protocols for assessing intestinal permeability and metabolic stability, and explores potential signaling pathways modulated by this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound (3',4',5,7-tetrahydroxy-3-methoxyflavone) is a methylated derivative of luteolin. Methylation of flavonoids can significantly alter their physicochemical properties, potentially enhancing their metabolic stability and membrane permeability, thereby improving their oral bioavailability. This guide focuses on the in vitro assessment of these critical pharmacokinetic parameters for this compound.
In Vitro Bioavailability: Intestinal Permeability
The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption. These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key drug transporters, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is the primary metric used to quantify the rate of transport across the Caco-2 monolayer.
Quantitative Data for Flavonoid Permeability
Table 1: Apparent Permeability (Papp) of Luteolin and Related Flavonoids in Caco-2 Cells
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B/A) | Transport Mechanism | Reference |
| Luteolin | Data not available | >1.5 | Passive diffusion with potential efflux | [1] |
| Diosmin | 45.2 ± 14.0 | Not specified | Not specified | [2] |
| Puerarin | 45.7 ± 3.1 | Not specified | Not specified | [2] |
Note: Data for this compound is currently unavailable. The data presented is for comparative purposes.
Experimental Protocol: Caco-2 Permeability Assay
A typical experimental workflow for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer is detailed below.
Diagram 1: Caco-2 Permeability Assay Workflow
A typical workflow for assessing intestinal permeability in vitro.
In Vitro Metabolism
The liver is the primary site of drug metabolism. In vitro models such as liver microsomes and hepatocytes are used to assess metabolic stability and identify metabolic pathways. For flavonoids, key metabolic transformations include glucuronidation, sulfation, and methylation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs), respectively. Cytochrome P450 (CYP) enzymes can also contribute to their metabolism.
Predicted Metabolic Pathways for this compound
Based on the metabolism of luteolin and other methylated flavonoids, the predicted primary metabolic pathways for this compound in vitro are glucuronidation and demethylation followed by glucuronidation. Methylation generally increases the metabolic stability of flavonoids by protecting the hydroxyl groups from conjugation.
Diagram 2: Predicted In Vitro Metabolic Pathways of this compound
References
Initial Biological Screening of 3-Methoxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyluteolin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Detailed experimental protocols for key assays are presented, alongside a critical analysis of the available data. Signaling pathways implicated in its mechanism of action are elucidated and visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutics.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The antioxidant capacity has been quantified using various in vitro assays.
Quantitative Data
| Assay | Method | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH Radical Scavenging | Spectrophotometry | 12.40 | Ascorbic Acid | 11.38 |
Table 1: Summary of Antioxidant Activity of this compound
Experimental Protocols
1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the positive control, use ascorbic acid at various concentrations.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution.
-
Use Trolox as a positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Experimental Workflow
Anti-inflammatory Activity
Preliminary studies on structurally related compounds suggest that this compound may possess anti-inflammatory properties. The primary mechanism appears to be the modulation of key inflammatory signaling pathways. A close analog, tetramethoxyluteolin, has been shown to inhibit the release of pro-inflammatory mediators from human mast cells by targeting the mTOR signaling pathway.
Signaling Pathway
The anti-inflammatory effects of methoxylated luteolins are, in part, mediated through the inhibition of the mammalian target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its inhibition can lead to a downstream reduction in the production of inflammatory cytokines.
Experimental Protocol
2.2.1. Western Blot Analysis for mTOR Pathway Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Reagents and Materials:
-
Human mast cell line (e.g., LAD2)
-
This compound
-
Pro-inflammatory stimulus (e.g., Substance P)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture human mast cells to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., 1 µM Substance P) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Anticancer Activity
While direct experimental data on the anticancer activity of this compound is limited, studies on structurally similar methoxyflavones suggest potential cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of cancer-related signaling pathways such as NF-κB and MAPK.
Quantitative Data (for Structurally Related Methoxyflavones)
| Flavonoid | Cancer Cell Line | IC50 Value (µM) |
| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 |
Table 2: Anticancer Activity of Structurally Related Methoxyflavones.[1]
Signaling Pathways
Flavonoids, including methoxylated derivatives, are known to interfere with the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, survival, and invasion.
Experimental Protocol
3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, DU145, HepG2)
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Neuroprotective Activity
This compound has shown potential for neuroprotection through the inhibition of cholinesterases, enzymes involved in the breakdown of neurotransmitters crucial for cognitive function.
Quantitative Data
| Target Enzyme | Assay | Binding Affinity (kcal/mol) | Reference Compound |
| Acetylcholinesterase (AChE) | Molecular Docking | -9.493 | Tacrine |
| Butyrylcholinesterase (BChE) | Molecular Docking | -8.812 | Tacrine |
Table 3: Cholinesterase Inhibitory Activity of this compound.[2]
Experimental Protocol
4.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagents and Materials:
-
This compound
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil or Galantamine (positive controls)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, this compound at various concentrations, and the enzyme solution (AChE or BChE).
-
Incubate for 15 minutes at 25°C.
-
Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition and the IC50 value.
-
Experimental Workflow
Conclusion
The initial biological screening of this compound reveals a promising profile as a multi-target agent with antioxidant, potential anti-inflammatory, anticancer, and neuroprotective activities. While the antioxidant and cholinesterase inhibitory effects are supported by direct quantitative data, further research is required to definitively establish its anticancer efficacy and to fully elucidate the signaling pathways involved in its anti-inflammatory and neuroprotective actions. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound. Continued research, particularly in vivo studies, is warranted to validate these preliminary findings and to explore the clinical applicability of this interesting flavonoid.
References
Methodological & Application
Application Note: Quantification of 3-Methoxyluteolin using a Validated HPLC-UV Method
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-Methoxyluteolin in various sample matrices, including plant extracts and biological fluids. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require precise measurements of this bioactive flavonoid.
Introduction
This compound, a methylated derivative of the flavonoid luteolin, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal products, and understanding its physiological effects. The HPLC-UV method outlined below provides a sensitive, specific, and reproducible approach for the determination of this compound. High-performance liquid chromatography (HPLC) techniques are widely used for the analysis of flavonoids in various matrices.[1] Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including flavonoids.[1]
Experimental
A standard HPLC system equipped with a UV/Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10-20% B; 5-15 min: 20-40% B; 15-25 min: 40-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.
Sample Preparation (Plant Material):
-
Homogenize 1 g of the dried plant material.
-
Extract with 20 mL of 80% methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Sample Preparation (Biological Fluids - e.g., Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC analysis. Solid-phase extraction (SPE) can also be employed for cleaner sample preparation.[2]
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
The specificity of the method was determined by comparing the chromatograms of a blank sample, a spiked sample with this compound, and a standard solution. The retention time of this compound was distinct, and no interfering peaks were observed at this retention time in the blank chromatogram.
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays. Accuracy was assessed by a recovery study of spiked samples at three different concentration levels.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| 1 | 1.8 | 2.5 | 98.5 |
| 10 | 1.2 | 1.9 | 101.2 |
| 50 | 0.8 | 1.5 | 99.3 |
Experimental Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and efficient tool for the quantification of this compound. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The straightforward sample preparation and rapid analysis time contribute to its practicality for a wide range of applications.
References
Application Notes and Protocols for 3-Methoxyluteolin Cell-Based Assays
Introduction
3-Methoxyluteolin, a naturally occurring flavonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a methoxylated derivative of luteolin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Structurally known as 3',4',5,7-tetrahydroxy-3-methoxyflavone, it is also referred to as 3-O-methylquercetin.[1][2] These properties make this compound a compelling candidate for therapeutic development. This document provides detailed protocols for key cell-based assays to evaluate its efficacy and elucidate its mechanism of action, targeting researchers in drug discovery and development.
Mechanism of Action: Inhibition of mTOR Signaling
One of the key mechanisms underlying the anti-inflammatory activity of this compound is its ability to inhibit the mammalian target of rapamycin (mTOR) signaling pathway in human mast cells.[3] Stimulation of mast cells by neuropeptides like substance P (SP) or neurotensin (NT) typically activates both mTORC1 and mTORC2 complexes, leading to the synthesis and release of pro-inflammatory mediators such as TNF, CXCL8, and VEGF.[3] this compound has been shown to be a potent inhibitor of this process, reducing both the gene expression and release of these mediators more effectively than luteolin or the mTOR inhibitor Torin1.[3]
Quantitative Data Summary
The biological activity of this compound and related flavonoids has been quantified in various assays. The following table summarizes key findings from the literature.
| Compound | Assay | Cell Line / System | Result (IC50 / EC50) | Reference |
| This compound | DPPH Radical Scavenging | In vitro | 12.40 µg/mL | [4] |
| Patuletin (a methoxyflavone) | Soluble Epoxide Hydrolase (sEH) Inhibition | In vitro | 12.1 ± 0.1 µM | [5] |
| 3',4'-dimethoxyflavone | MNNG-induced cell death | HeLa Cells | EC50 = 9.94 ± 1.05 µM | [6] |
| 3-O-methylquercetin | Antiproliferative | Various Cancer Cell Lines | Active (specific values not provided) | [2] |
| Methoxyluteolin | SP-stimulated β-hex release | LAD2 Mast Cells | >85% inhibition at 100 µM | [7] |
| Methoxyluteolin | SP-stimulated TNF release | LAD2 Mast Cells | >70% inhibition at 100 µM | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent to each well (e.g., acidified isopropanol or a solution of SDS in HCl).[10][11]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Analysis of Signaling Pathways: Western Blotting
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate, such as total and phosphorylated proteins in the mTOR pathway (e.g., mTOR, p70S6K).[12]
Protocol:
-
Sample Preparation: Culture and treat cells with this compound as required. After treatment, wash cells with ice-cold 1X PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer on ice.[13][14] Scrape the cells and sonicate the lysate to shear DNA.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.[14]
-
Gel Electrophoresis (SDS-PAGE): Denature 20-50 µg of protein per sample by boiling at 95-100°C for 5 minutes in loading buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[12][15]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR), diluted in blocking buffer, overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[12] Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to quantify protein expression.
Gene Expression Analysis: Luciferase Reporter Assay
A dual-luciferase reporter assay can be used to measure the effect of this compound on the transcriptional activity of specific signaling pathways (e.g., NF-κB). This assay uses two different luciferases, Firefly and Renilla, expressed from separate vectors. The Firefly luciferase is used to measure the activity of the promoter of interest, while the Renilla luciferase serves as an internal control for transfection efficiency.[16]
Protocol:
-
Cell Transfection: Plate cells to be 60-70% confluent.[17] Co-transfect the cells with a Firefly luciferase reporter plasmid containing the promoter of interest and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Allow cells to recover and express the reporters for 24-48 hours post-transfection.[17]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding a stimulus to activate the signaling pathway (e.g., LPS to activate NF-κB).
-
Cell Lysis: After the treatment period, wash the cells with 1X PBS and add 1X Passive Lysis Buffer.[17] Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[17]
-
Luminescence Measurement: a. Add 20 µL of cell lysate to a well of a white-walled, 96-well opaque plate.[17] b. Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity using a luminometer.[16] c. Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and simultaneously initiate the Renilla luciferase reaction.[16] Measure the Renilla luminescence.
-
Data Analysis: For each sample, calculate the ratio of the Firefly luminescence reading to the Renilla luminescence reading. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized values of treated samples to the stimulated control to determine the inhibitory effect of this compound.
References
- 1. This compound | C16H12O7 | CID 5280681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel flavone tetramethoxyluteolin is a potent inhibitor of human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 17. Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols for Enzyme Inhibition Assays of 3-Methoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyluteolin, a naturally occurring flavonoid, is a methoxylated derivative of luteolin. Luteolin and its derivatives are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A key mechanism underlying these effects is the inhibition of specific enzymes involved in various disease pathways. This document provides a detailed protocol for conducting enzyme inhibition assays for this compound, with a focus on its common isomers, Chrysoeriol (3'-O-methylluteolin) and Diosmetin (4'-O-methylluteolin). Additionally, it summarizes the inhibitory activities of these compounds against various enzymes and illustrates their modulation of the critical PI3K/Akt/mTOR signaling pathway.
Data Presentation: Enzyme Inhibition by this compound Derivatives
The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Chrysoeriol and Diosmetin against a range of enzymes.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
| Chrysoeriol | Soluble Epoxide Hydrolase (sEH) | 11.6 ± 2.9 µg/mL (~25.8 µM) | [1] |
| PI3K/Akt/mTOR pathway | (Effective Inhibition) | [2][3][4][5] | |
| Nitric Oxide Synthase (iNOS) | (Potent Inhibition) | [6] | |
| Acetylcholinesterase (AChE) | >100 | [7] | |
| Butyrylcholinesterase (BChE) | >100 | [7] | |
| Diosmetin | Phosphodiesterase 2 (PDE2) | 4.8 | [8][9] |
| Carbonic Anhydrase I (hCAI) | Ki: 0.35 ± 0.12 | [10][11] | |
| Carbonic Anhydrase II (hCAII) | Ki: 1.18 ± 0.38 | [10][11] | |
| Acetylcholinesterase (AChE) | Ki: 0.26 ± 0.01 | [10][11] | |
| BACE-1 | 5.78 | [12] | |
| Breast Cancer Cell Line (SUM 149) | 5.23 - 9.65 | [12] |
Experimental Protocols
This section outlines a general protocol for a spectrophotometric enzyme inhibition assay, which can be adapted for various enzymes.
Materials and Reagents
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (Chrysoeriol or Diosmetin)
-
Appropriate assay buffer (e.g., Phosphate buffer, Tris-HCl) at optimal pH for the enzyme
-
Cofactors, if required by the enzyme (e.g., NAD+, Mg2+)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
96-well microplates or quartz cuvettes
-
Spectrophotometer or microplate reader
General Spectrophotometric Enzyme Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer at the desired concentration and pH.
-
Prepare a stock solution of the substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to obtain a range of desired inhibitor concentrations. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.
-
Prepare a stock solution of the purified enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over a reasonable time course.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add assay buffer and substrate to designated wells.
-
Negative Control (100% enzyme activity): Add assay buffer, substrate, and the same volume of solvent (e.g., DMSO) as used for the inhibitor to designated wells.
-
Inhibitor Wells: Add assay buffer, substrate, and the various dilutions of this compound to the respective wells.
-
Positive Control: Add assay buffer, substrate, and a known inhibitor of the enzyme to designated wells.
-
Enzyme Addition: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the enzyme solution to all wells except the blank.
-
Measurement: Immediately place the plate in the spectrophotometer or microplate reader and measure the change in absorbance over time at a pre-determined wavelength. The wavelength should be chosen to monitor the appearance of a product or the disappearance of a substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity of inhibited reaction / Velocity of uninhibited reaction)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a typical enzyme inhibition assay.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound
Chrysoeriol and Diosmetin, isomers of this compound, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. The diagram below illustrates the inhibitory effect of this compound on this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Health Benefits and Pharmacological Aspects of Chrysoeriol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of PI3K/Akt/mTOR pathway in chrysoeriol-induced apoptosis of rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of chrysoeriol, a PI3K-AKT-mTOR pathway inhibitor with potent antitumor activity against human multiple myeloma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. Chrysoeriol potently inhibits the induction of nitric oxide synthase by blocking AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Identification and Quantification of 3-Methoxyluteolin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of the major metabolites of 3-Methoxyluteolin, a methoxylated flavonoid with significant therapeutic potential. Understanding the metabolic fate of this compound is critical for its development as a pharmaceutical agent. The primary metabolic pathways for methoxyflavones involve Phase I demethylation by cytochrome P450 enzymes, followed by Phase II conjugation reactions, primarily glucuronidation and sulfation. This document provides detailed protocols for sample preparation from biological matrices, LC-MS/MS analytical conditions, and data analysis. Additionally, it includes a summary of quantitative data for key metabolites and visual representations of the metabolic and relevant signaling pathways.
Introduction
This compound, a naturally occurring methoxyflavone, has garnered considerable interest in the scientific community due to its potential anti-inflammatory and anticancer properties. Like other flavonoids, its bioavailability and efficacy are largely influenced by its metabolic transformation in the body. The primary routes of metabolism for flavonoids include demethylation, glucuronidation, and sulfation, which increase their water solubility and facilitate their excretion. The characterization and quantification of these metabolites are essential for understanding the compound's pharmacokinetic profile and identifying the bioactive entities. LC-MS/MS is the analytical technique of choice for this purpose, offering high sensitivity and selectivity for the unambiguous identification and quantification of metabolites in complex biological samples.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur in two main phases. Phase I metabolism primarily involves O-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, to form luteolin. In Phase II, the parent compound and its demethylated metabolite can undergo conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to form more polar and readily excretable glucuronide and sulfate conjugates.
Experimental Protocols
Sample Preparation from Plasma
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat or human plasma
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid like apigenin, 1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Methanol (MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 50% MeOH in water with 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation: Quantitative Analysis
The following table summarizes the MRM transitions and representative pharmacokinetic parameters for this compound and its major predicted metabolites in rat plasma following a single oral dose. Note: This data is illustrative and based on typical values observed for similar flavonoids; actual values must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 299.0 | 284.0 (loss of CH₃) | 150 | 0.5 | 450 |
| Luteolin | 285.0 | 133.0 | 50 | 1.0 | 200 |
| This compound-glucuronide | 475.1 | 299.0 | 800 | 2.0 | 4800 |
| Luteolin-glucuronide | 461.1 | 285.0 | 1200 | 2.5 | 9600 |
| This compound-sulfate | 379.0 | 299.0 | 300 | 1.5 | 1500 |
| Luteolin-sulfate | 365.0 | 285.0 | 600 | 2.0 | 3600 |
Experimental Workflow
The overall workflow for the identification and quantification of this compound metabolites is depicted below.
Signaling Pathway Modulation by Methoxyluteolin
Methoxyluteolin has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1] The mTOR pathway is often dysregulated in cancer and inflammatory diseases, making it an important therapeutic target.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS-based analysis of this compound metabolites. The detailed protocols for sample preparation and analysis, along with the illustrative quantitative data and pathway diagrams, serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and pharmacology. The presented methods can be adapted and validated for the quantitative determination of this compound and its metabolites in various biological matrices, thereby facilitating the preclinical and clinical development of this promising therapeutic agent.
References
Application Notes and Protocols for the Isolation of 3-Methoxyluteolin from Artemisia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methoxyluteolin, a methoxylated flavone, is a naturally occurring bioactive compound found in various plant species, including those of the genus Artemisia. Members of the Artemisia genus, such as Artemisia vulgaris and Artemisia annua, are renowned in traditional medicine and have been extensively studied for their rich phytochemical profiles and pharmacological activities.[1][2][3] Methoxylated flavonoids, in particular, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[2][4] These compounds can modulate key signaling pathways within cells, making them promising candidates for drug discovery and development.[5][6]
This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Artemisia plant material. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this guide includes a summary of quantitative data from relevant studies and a diagram of a key signaling pathway influenced by methoxyluteolin.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves and stems) of the desired Artemisia species during its flowering season to ensure a high concentration of secondary metabolites.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[2]
Extraction of Crude Flavonoid Mixture
This protocol describes a maceration-based solvent extraction method.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add an appropriate solvent. Methanol is commonly used for the extraction of flavonoids.[7] A typical ratio is 1:10 (w/v) of plant material to solvent (e.g., 100 g of powder in 1 L of methanol).
-
Seal the container and let it stand at room temperature for a period of 3 days, with occasional shaking to ensure thorough extraction.[2]
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine all the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until a thick, waxy residue is obtained.[7]
-
Fractionation of the Crude Extract
Fractionation separates compounds based on their polarity.
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and then ethyl acetate.[2]
-
For each step, mix the aqueous extract with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer and repeat the process three times for each solvent.
-
The ethyl acetate fraction is often enriched with flavonoids.[2]
-
Concentrate each fraction using a rotary evaporator.
-
Chromatographic Purification of this compound
This step involves the isolation of the target compound from the flavonoid-rich fraction.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the separation of flavonoids.[2][7] Sephadex LH-20 can also be used, particularly for removing pigments and other impurities.[2]
-
Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.[8]
-
Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto a TLC plate (silica gel 60 F254).
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a similar TLC profile corresponding to the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):
Structure Elucidation
The identity and structure of the isolated compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure.[2][7]
Data Presentation
Table 1: Quantitative Yields of Flavonoids from Artemisia Species
| Artemisia Species | Plant Part | Extraction Method | Total Phenolic Content (mg/g DW) | Total Flavonoid Content (mg/g DW) | Reference |
| Artemisia annua | Medicinal raw material | Methanol Extraction | 297.37 ± 9.18 (Rutin Equivalents) | 77.73 ± 7.40 (Rutin Equivalents) | [11][12] |
| Artemisia stelleriana | Medicinal raw material | Methanol Extraction | Not Reported | 37.78 ± 4.67 (Rutin Equivalents) | [12] |
| Artemisia absinthium | Aerial parts | Ethanol & Aqueous Extraction | Not explicitly quantified | Not explicitly quantified | [1] |
| Artemisia vulgaris | Homogenized plant material | Methanol Extraction | Not explicitly quantified | Not explicitly quantified | [2] |
DW: Dry Weight
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway
Studies have shown that methoxyluteolin can inhibit the mTOR signaling pathway, which is crucial in cell growth, proliferation, and inflammation.[5]
Caption: Inhibitory effect of this compound on the mTOR signaling pathway.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Class-Wide Bioactivities of Flavonoids While Minimizing Compound-Specific Effects Using an Equimolar Mixture Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lmaleidykla.lt [lmaleidykla.lt]
Application Notes and Protocols for the Use of 3-Methoxyluteolin as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyluteolin, a naturally occurring flavone and a metabolite of luteolin, is gaining significant interest in pharmaceutical and nutraceutical research.[1] Its various isomers, such as Chrysoeriol (3'-O-methyl-luteolin) and Diosmetin (4'-O-methyl-luteolin), are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Accurate and precise quantification of these compounds in complex matrices like plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, and the use of a well-characterized analytical standard is paramount for reliable results.
This document provides detailed application notes and protocols for utilizing this compound isomers, specifically Chrysoeriol, as a standard in chromatographic analysis.
Physicochemical Properties of Chrysoeriol (3'-O-methyl-luteolin)
| Property | Value | Reference |
| Chemical Name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one | |
| Synonyms | Luteolin-3'-methyl ether, 3'-O-Methyl-luteolin | [4] |
| CAS Number | 491-71-4 | [4] |
| Molecular Formula | C₁₆H₁₂O₆ | |
| Molecular Weight | 300.26 g/mol | |
| Appearance | Yellow crystalline solid | [2] |
| Purity (as standard) | ≥98% (HPLC) | [5] |
Experimental Protocols
Standard Stock Solution Preparation
Objective: To prepare a concentrated stock solution of Chrysoeriol for creating calibration standards and quality control samples.
Materials:
-
HPLC-grade methanol or Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh approximately 10 mg of Chrysoeriol analytical standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol or DMSO to dissolve the standard completely.
-
Once dissolved, bring the volume up to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
This will result in a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution in an amber vial at 2-8°C, protected from light. The solution is typically stable for several weeks.
Preparation of Calibration Standards and Quality Controls
Objective: To prepare a series of solutions with known concentrations of Chrysoeriol to construct a calibration curve for quantification.
Materials:
-
Chrysoeriol stock solution (1 mg/mL)
-
HPLC-grade methanol or appropriate diluent
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Perform serial dilutions of the stock solution to prepare working standards at various concentrations. A typical range for a calibration curve could be 1 µg/mL to 100 µg/mL.[6]
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Prepare at least five to six concentration levels for the calibration curve.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To provide a robust HPLC method for the separation and quantification of Chrysoeriol. This method is based on common practices for flavonoid analysis.[6][7]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 340-350 nm (for optimal absorbance of Chrysoeriol)[8] |
Workflow for HPLC Analysis:
Caption: Workflow for the quantification of Chrysoeriol using HPLC.
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for Chrysoeriol, based on established guidelines for analytical method validation.[7][9]
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| Linear Regression | y = 51000x - 1000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (5) | < 2.0% | < 3.0% | 98-102% |
| Medium (25) | < 1.5% | < 2.5% | 99-101% |
| High (75) | < 1.0% | < 2.0% | 99-101% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | ~0.1 | Signal-to-Noise ratio of 3:1 |
| LOQ | ~0.3 | Signal-to-Noise ratio of 10:1 |
Application in Biological Systems: Signaling Pathways
Chrysoeriol, as a methoxylated derivative of luteolin, is investigated for its role in modulating various cellular signaling pathways, which is critical for its therapeutic potential. Its use as a reference standard is therefore also relevant in cell-based assays and preclinical studies. Luteolin and its metabolites are known to influence key inflammatory and cell survival pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chrysoeriol has been shown to suppress this pathway, thereby exerting its anti-inflammatory effects.[2]
Caption: Chrysoeriol's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The use of a well-characterized this compound analytical standard, such as Chrysoeriol, is essential for the reliable quantification of this and related flavonoids in various matrices. The provided HPLC method and validation parameters offer a solid foundation for developing and implementing robust analytical procedures. Furthermore, understanding the interaction of these compounds with key signaling pathways like NF-κB is crucial for elucidating their biological activity and therapeutic potential. These application notes and protocols are intended to guide researchers, scientists, and drug development professionals in their work with this important class of bioactive molecules.
References
- 1. Luteolin | CAS:491-70-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Chrysoeriol – Biotuva Life Sciences [biotuva.com]
- 6. staff-old.najah.edu [staff-old.najah.edu]
- 7. [PDF] A validated HPLC determination of the flavone aglycone diosmetin in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxyluteolin: Detailed Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyluteolin, a naturally occurring flavone, is a methylated derivative of the well-studied flavonoid, luteolin. While research on this compound is emerging, it has demonstrated significant potential in various cell culture applications, particularly in the fields of inflammation, and to a lesser extent, in cancer research, neuroprotection, and virology. Its increased lipophilicity compared to luteolin may offer advantages in cellular uptake and bioavailability.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture studies. The information is curated for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.
Anti-inflammatory Applications
This compound has shown potent anti-inflammatory effects, primarily through the inhibition of mast cell activation. It has been demonstrated to be a more potent inhibitor of mast cell mediator release than its parent compound, luteolin.[1][2][3][4] The primary mechanism of action involves the modulation of the mTOR and NF-κB signaling pathways.[5][6]
Quantitative Data: Inhibition of Mast Cell Degranulation
While specific IC50 values for the inhibition of all inflammatory mediators are not extensively reported, studies on the human mast cell line LAD2 demonstrate a significant dose-dependent inhibition of degranulation and cytokine release.
| Cell Line | Stimulant | Mediator Inhibited | This compound Concentration | % Inhibition (approx.) | Reference |
| LAD2 | Substance P (2 µM) | β-hexosaminidase | 100 µM | 85% | [2] |
| LAD2 | Substance P (2 µM) | Histamine | 100 µM | >80% | [2] |
| LAD2 | Substance P (2 µM) | Preformed TNF | 100 µM | Significant Inhibition | [2] |
| LAD2 | IgE/anti-IgE (10 µg/mL) | β-hexosaminidase | 100 µM | >80% | [7][8] |
| LAD2 | IgE/anti-IgE (10 µg/mL) | Preformed TNF | 100 µM | Significant Inhibition | [7][8] |
| hCBMCs | IgE/anti-IgE (10 µg/mL) | CCL2 Release | 50 µM | >60% | [8] |
| LAD2 | Substance P (2 µM) | TNF mRNA expression | 10 µM | 73% | [8] |
Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in mast cell activation.
This compound inhibits the activation of both mTORC1 and mTORC2 complexes in human mast cells stimulated by neuropeptides like Substance P (SP) and Neurotensin (NT).[5][6] This leads to a decrease in the phosphorylation of downstream targets such as p70S6K and 4E-BP1, ultimately suppressing the synthesis and release of pro-inflammatory mediators.[5]
References
- 1. mastcellmaster.com [mastcellmaster.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel flavone tetramethoxyluteolin is a potent inhibitor of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mastcellmaster.com [mastcellmaster.com]
- 8. The novel flavone tetramethoxyluteolin is a potent inhibitor of human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Assays Involving 3-Methoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the anti-inflammatory properties of 3-Methoxyluteolin and detailed protocols for its evaluation in common in vitro assays. This compound, a naturally occurring polymethoxyflavonoid, has demonstrated significant potential as an anti-inflammatory agent. Its mechanism of action often involves the modulation of key signaling pathways, including NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes and cytokines.
Overview of Anti-Inflammatory Activity
This compound and its related methoxylated flavonoids have been shown to be potent inhibitors of inflammatory responses. For instance, a structural analog, 3′,4′,5,7-tetramethoxyflavone (referred to as methoxyluteolin in some studies), has been identified as a more potent inhibitor of pro-inflammatory mediator release from human mast cells than its parent compound, luteolin.[1] This suggests that the methoxylation of luteolin may enhance its anti-inflammatory properties.
Key anti-inflammatory effects of methoxylated flavonoids, including those structurally similar to this compound, involve:
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Methoxylated flavonoids have been shown to inhibit NO production in macrophage cell lines such as RAW 264.7.
-
Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a major target for anti-inflammatory drugs.
-
Reduction of Pro-inflammatory Cytokines: this compound and related compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and structurally related methoxylated flavonoids in various anti-inflammatory assays.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 7,3',4'-Tri-O-methylluteolin | Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly defined, but significant inhibition at 1-40 µg/mL | [2] |
| 7,3',4'-Tri-O-methylluteolin | TNF-α Production | RAW 264.7 | Not explicitly defined, but significant reduction at tested concentrations | [2] |
| 7,3',4'-Tri-O-methylluteolin | IL-6 Production | RAW 264.7 | Not explicitly defined, but significant reduction at tested concentrations | [2] |
| 7,3',4'-Tri-O-methylluteolin | IL-1β Production | RAW 264.7 | Not explicitly defined, but significant reduction at tested concentrations | [2] |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 | 17.1 µM | [3] |
| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 | 23 µM | [4] |
| Wogonin | Nitric Oxide (NO) Production | RAW 264.7 | 17 µM | [4] |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 | 27 µM | [4] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for determining the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[5]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5] Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.[5]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for the nitric oxide production assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a method to screen for COX-2 inhibitors using a fluorometric assay.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Abcam or Sigma-Aldrich)
-
This compound (dissolved in DMSO)
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
-
96-well plates (white or opaque)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Thaw the COX-2 enzyme on ice immediately before use.
-
Compound Preparation: Prepare a 10X stock solution of this compound in COX Assay Buffer.
-
Reaction Setup:
-
Add the test compound, enzyme control (no inhibitor), and inhibitor control (e.g., Celecoxib) to the respective wells.
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction master mix to all wells.
-
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the enzyme control.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for the COX-2 inhibition assay.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol outlines the quantification of TNF-α and IL-6 in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or Murine TNF-α and IL-6 ELISA kits
-
Cell culture supernatant from cells treated with this compound and a pro-inflammatory stimulus (e.g., LPS or TNF-α)
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody for either TNF-α or IL-6 and incubate overnight. Block the plate to prevent non-specific binding.
-
Sample Addition: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate.
-
Substrate Development: Add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.
Workflow for Pro-inflammatory Cytokine ELISA
Caption: Workflow for pro-inflammatory cytokine ELISA.
Signaling Pathway Analysis
The anti-inflammatory effects of this compound are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Inhibition of NF-κB Signaling by this compound
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of 3-Methoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of the neuroprotective properties of 3-Methoxyluteolin, a naturally occurring flavonoid. The protocols and methodologies detailed herein are designed to facilitate reproducible and robust assessment of its therapeutic potential in the context of neurodegenerative diseases and neuronal injury.
Introduction to this compound and its Neuroprotective Potential
This compound, a methoxylated derivative of the flavone luteolin, has emerged as a promising candidate for neuroprotection. Flavonoids are well-documented for their antioxidant and anti-inflammatory properties, which are crucial in combating the pathological processes underlying many neurodegenerative disorders. This compound is hypothesized to exert its neuroprotective effects through several mechanisms, including the scavenging of reactive oxygen species (ROS), inhibition of cholinesterase enzymes, and modulation of key intracellular signaling pathways that govern cell survival and inflammatory responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound relevant to its neuroprotective potential.
Table 1: Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay | Parameter | Value | Reference Compound | Reference Value |
| DPPH Radical Scavenging | IC₅₀ | 12.40 µg/mL[1] | Ascorbic Acid | 11.38 µg/mL[1] |
| Acetylcholinesterase (AChE) Inhibition | Binding Affinity | -9.493 kcal/mol[1] | Tacrine | - |
| Butyrylcholinesterase (BChE) Inhibition | Binding Affinity | -8.812 kcal/mol[1] | Tacrine | - |
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to evaluate the neuroprotective effects of this compound are provided below.
Cell Viability Assay using MTT
This protocol assesses the ability of this compound to protect neuronal cells from a toxic insult, such as hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or HT-22)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) group.
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to the neurotoxic agent (e.g., 100 µM H₂O₂ for 4 hours or 5 mM glutamate for 24 hours). A control group without the neurotoxic agent should also be included.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to quantify intracellular ROS levels.
Materials:
-
Neuronal cells
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
DCF-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound and an oxidative stress inducer as described in the MTT assay protocol.
-
DCF-DA Loading: After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCF-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.[3]
-
Washing: Remove the DCF-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4]
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a percentage of the control group.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to assess the effect of this compound on the expression of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Neuronal cells
-
This compound and neurotoxic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).[5]
Visualization of Signaling Pathways
The neuroprotective effects of flavonoids like this compound are often mediated by the modulation of specific signaling pathways. Below are diagrams representing two key pathways potentially influenced by this compound.
Nrf2-ARE Antioxidant Response Pathway
Caption: Nrf2-ARE signaling pathway activated by this compound.
PI3K/Akt Survival Pathway
Caption: PI3K/Akt signaling pathway promoting cell survival.
Conclusion
The protocols and information provided in these application notes offer a foundational framework for the comprehensive evaluation of this compound's neuroprotective effects. By employing these standardized assays and understanding the potential underlying molecular mechanisms, researchers can effectively characterize the therapeutic potential of this promising natural compound. Further in vivo studies are recommended to validate the in vitro findings and to assess the bioavailability and efficacy of this compound in preclinical models of neurodegenerative diseases.
References
- 1. Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
3-Methoxyluteolin solubility and stability issues
Welcome to the Technical Support Center for 3-Methoxyluteolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility and stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Disclaimer: Direct quantitative solubility and stability data for this compound are limited in publicly available literature. Therefore, this guide leverages data from its parent compound, luteolin, as a close structural analog. The addition of a methyl group at the 3-position is expected to slightly increase lipophilicity, which may influence solubility and stability. Researchers should consider this information as a starting point and are encouraged to perform their own specific assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound (3-O-methylluteolin) is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The methoxy group at the 3-position may alter its biological activity, solubility, and stability compared to its parent compound, luteolin.
Q2: In which solvents is this compound soluble?
Based on available data for structurally similar flavonoids, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, and slightly soluble in water.
Q3: What are the typical stability issues encountered with this compound?
Like many flavonoids, this compound is susceptible to degradation under certain conditions. Key factors that can affect its stability include:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to UV light can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in a high-purity organic solvent such as DMSO, ethanol, or methanol at a high concentration. Store the stock solution in small aliquots at -20°C or -80°C in the dark to minimize degradation from repeated freeze-thaw cycles and light exposure. For cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can this compound be used in aqueous buffers for experiments?
Directly dissolving this compound in aqueous buffers can be challenging due to its low water solubility. A common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer to the desired final concentration. It is important to ensure that the compound does not precipitate upon dilution. We do not recommend storing aqueous solutions for more than one day[1].
Troubleshooting Guides
This section addresses common problems researchers may face during the handling and use of this compound.
Issue 1: Difficulty Dissolving this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| The compound is not dissolving in the chosen solvent. | Inappropriate solvent selection. | Refer to the solubility data table below. Start with solvents in which luteolin shows high solubility, such as DMSO or DMF. |
| Insufficient solvent volume. | Increase the volume of the solvent gradually until the compound dissolves. | |
| Low temperature. | Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Be cautious with heat as it can cause degradation. | |
| The compound precipitates out of solution after dilution in an aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous medium. | Decrease the final concentration of this compound. |
| The percentage of the organic co-solvent is too low in the final solution. | Increase the percentage of the organic co-solvent if the experimental system allows, but be mindful of its potential effects on the assay. | |
| The pH of the buffer is not optimal for solubility. | Adjust the pH of the buffer. Flavonoids are generally more soluble in slightly acidic to neutral pH. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time. | Degradation of this compound in the stock solution or working solution. | Prepare fresh stock solutions and use them immediately. Store stock solutions in small, single-use aliquots at -80°C. Protect solutions from light and heat. |
| Perform a stability study under your specific experimental conditions to determine the degradation rate of this compound. | ||
| Variability in results between experiments. | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and handling this compound solutions, including solvent, concentration, and storage conditions. |
| Contamination of the compound. | Use high-purity this compound and solvents. |
Data Presentation
Solubility of Luteolin (as a proxy for this compound)
The following table summarizes the solubility of luteolin in various organic solvents. This data can serve as a guide for selecting appropriate solvents for this compound.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~20 | [1] |
| Dimethyl sulfoxide (DMSO) | ~10 | [1] |
| Ethanol | ~5 | [1] |
| Tetrahydrofuran (THF) | 0.30 ± 0.03 | [2] |
| Butanol | 0.29 ± 0.08 | [2] |
| 1,4-Dioxane | 0.28 ± 0.03 | [2] |
| Methanol | 0.28 ± 0.04 | [2] |
| Diethyl ether | 0.27 ± 0.06 | [2] |
| Ethyl acetate | 0.25 ± 0.04 | [2] |
| Acetone | 0.21 ± 0.04 | [2] |
| Propanol | 0.21 ± 0.03 | [2] |
| Acetonitrile | 0.20 ± 0.02 | [2] |
| Water | Very low | [2] |
Stability of Flavonoids: General Considerations
| Condition | Effect on Stability | Recommendations |
| pH | Flavonoids are generally more stable in acidic pH (below 7) and degrade in neutral to alkaline conditions. | Prepare solutions in slightly acidic buffers if possible. Avoid prolonged storage in neutral or alkaline buffers. |
| Temperature | Higher temperatures accelerate degradation. The degradation of flavonoids often follows first-order kinetics[3][4]. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated heating and cooling of solutions. |
| Light | Exposure to UV light can cause photodegradation[5][6]. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments. |
| Oxygen | Oxidative degradation can occur, especially in the presence of metal ions. | Use degassed solvents for preparing solutions. Consider adding a chelating agent like EDTA to the buffer if metal ion contamination is a concern. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
This protocol outlines a general method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- Selected solvent (e.g., DMSO, ethanol, water)
- HPLC system with a UV-Vis detector
- Reversed-phase C18 column
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)
2. Procedure: a. Preparation of Saturated Solution: i. Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. ii. Tightly cap the vial and vortex vigorously for 1-2 minutes. iii. Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached. b. Sample Preparation for HPLC: i. After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. ii. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. iii. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. c. HPLC Analysis: i. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. ii. Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration. iii. Inject the diluted sample solution and record the peak area. d. Calculation: i. Determine the concentration of this compound in the diluted sample using the calibration curve. ii. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent.
Protocol 2: Assessment of this compound Stability by UV-Vis Spectroscopy
This protocol describes a method to assess the stability of this compound under different conditions (e.g., pH, temperature) using a UV-Vis spectrophotometer.
1. Materials:
- This compound stock solution (in a stable solvent like DMSO)
- Buffers of different pH values (e.g., pH 3, 5, 7, 9)
- UV-Vis spectrophotometer
- Quartz cuvettes
- Water bath or incubator
2. Procedure: a. Sample Preparation: i. Prepare working solutions of this compound by diluting the stock solution in the different pH buffers to a final concentration that gives an absorbance reading in the range of 0.2-0.8. b. Initial Absorbance Measurement (Time = 0): i. Immediately after preparation, measure the UV-Vis spectrum of each solution from 200 to 500 nm to determine the initial maximum absorbance (λmax). c. Incubation: i. Incubate the solutions under the desired conditions (e.g., specific temperature in a water bath, exposure to light, or in the dark). d. Time-Course Measurements: i. At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its UV-Vis spectrum. e. Data Analysis: i. Plot the absorbance at λmax against time for each condition. ii. The degradation of this compound can be expressed as the percentage of remaining compound at each time point compared to the initial absorbance. iii. The degradation kinetics can be determined by fitting the data to a suitable kinetic model (e.g., first-order degradation)[3][4].
Mandatory Visualization
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway: Luteolin Inhibition of the mTOR Pathway
This diagram illustrates the inhibitory effect of luteolin (as a proxy for this compound) on the mTOR signaling pathway, which is involved in cell proliferation and survival. Luteolin has been shown to inhibit the PI3K/Akt/mTOR pathway[7][8].
Caption: Luteolin's inhibitory action on the mTOR signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin suppresses androgen receptor-positive triple-negative breast cancer cell proliferation and metastasis by epigenetic regulation of MMP9 expression via the AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methoxyluteolin Extraction from Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 3-Methoxyluteolin from plant materials.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your extraction experiments, thereby improving the yield and purity of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a methoxylated flavonoid and thus less polar than its parent compound, luteolin. | Start with a mid-polarity solvent like 70-80% ethanol or methanol. For optimization, test a range of solvents with varying polarities, such as acetone, ethyl acetate, and different concentrations of aqueous ethanol/methanol.[1] |
| Suboptimal Extraction Temperature: High temperatures can lead to the degradation of flavonoids, while low temperatures may result in inefficient extraction. | For conventional methods, a temperature range of 40-60°C is generally recommended. For modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), it is crucial to optimize the temperature to prevent thermal degradation.[2] | |
| Inadequate Solid-to-Liquid Ratio: An insufficient amount of solvent may not be able to fully extract the target compound from the plant matrix. | A common starting point is a solid-to-liquid ratio of 1:10 to 1:30 (g/mL). This should be optimized for each specific plant material to ensure exhaustive extraction. | |
| Incorrect Particle Size: Large plant particles have a smaller surface area, which can limit the solvent's access to the target compounds. | Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area and improve extraction efficiency.[1] | |
| High Impurity Levels in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be co-extracting other compounds with similar polarities, such as chlorophyll and lipids. | For non-polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed to defat the plant material. Further purification using column chromatography is recommended. |
| Degradation of this compound: Exposure to high temperatures, extreme pH, light, or oxygen can cause the degradation of the flavonoid, leading to the formation of impurities. | Methoxyl groups can offer some protection against degradation compared to hydroxyl groups. However, it is still advisable to use moderate temperatures, protect the extraction mixture from light, and consider using antioxidants like ascorbic acid in the extraction solvent. Store extracts at low temperatures in the dark. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's species, age, growing conditions, and harvesting time. | Ensure that the plant material is sourced consistently and properly identified. It is also important to use a standardized procedure for drying and grinding the plant material. |
| Lack of Control over Extraction Parameters: Fluctuations in temperature, extraction time, or solvent concentration can lead to inconsistent results. | Precisely control all extraction parameters using calibrated equipment. For modern techniques like UAE and MAE, ensure consistent power output and temperature monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the plant matrix. However, due to the methoxy groups, this compound is less polar than luteolin. Therefore, moderately polar solvents are generally effective. A good starting point is 70-80% aqueous ethanol or methanol.[2][1] For optimization, you can screen a range of solvents, including acetone and ethyl acetate.
Q2: Should I use fresh or dried plant material for extraction?
A2: Dried plant material is generally preferred for most extraction methods. The drying process removes water, which can interfere with the extraction efficiency of less polar solvents. It also allows for easier grinding to a uniform particle size, which enhances solvent penetration. However, the drying process should be conducted at a controlled temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.
Q3: How can I remove chlorophyll from my plant extract?
A3: Chlorophyll can be a significant impurity, especially when using solvents like ethanol or acetone. One common method to remove chlorophyll is to perform a liquid-liquid extraction with a non-polar solvent like hexane after the initial extraction. Alternatively, you can use column chromatography with a suitable stationary phase (e.g., silica gel) and a non-polar mobile phase to separate the chlorophyll from the flavonoids.
Q4: What is the difference between Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A4: Both are modern, efficient extraction techniques. UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and extraction.[3] MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, which releases the target compounds into the solvent.[3] MAE is often faster, but UAE can be performed at lower temperatures, which is beneficial for heat-sensitive compounds.
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the identification and quantification of this compound.[4][5] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.
Quantitative Data on Flavonoid Extraction
The following table summarizes representative yields of methoxylated flavonoids from various plant sources using different extraction methods. Please note that specific yields for this compound can vary significantly depending on the plant species and the precise experimental conditions. The data provided should be used as a general guide, and optimization is recommended for each specific application.
| Plant Material | Target Flavonoid | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield | Reference |
| Chromolaena odorata | Total Flavonoids | MAE | 40% Ethanol | 60 | 2 min | 1:10 | 44.78 mg QE/g DW | [4] |
| Tree Peony Pod | Luteolin | MAE | 70% Ethanol | - | 9.6 min | 1:10 | 151 µg/g | [6] |
| Artemisia annua | Artemisinin | UAE | Ethanol | Low Temperature | 10 min | - | ~70% recovery | [7] |
| Scutellaria baicalensis | Total Phenolics | MAE | 70% Ethanol | - | 10 min | 1:20 | 115.93 mg BE/g DW | [8] |
Note: QE = Quercetin Equivalents; DW = Dry Weight; BE = Baicalein Equivalents. The yield of a specific compound like this compound would be a fraction of the total flavonoid or phenolic content and requires specific quantification.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound using an ultrasonic bath.
Materials:
-
Dried and powdered plant material (40-60 mesh)
-
Extraction solvent (e.g., 80% ethanol)
-
Ultrasonic bath with temperature control
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:20).
-
Place the flask in the ultrasonic bath and ensure that the water level is above the solvent level in the flask.
-
Set the temperature to 50°C and the sonication time to 30 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the extracts from both steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be further purified or analyzed for this compound content.
Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines a general procedure for MAE. It is crucial to use a dedicated microwave extractor with temperature and power control for safety and reproducibility.
Materials:
-
Dried and powdered plant material (40-60 mesh)
-
Extraction solvent (e.g., 70% methanol)
-
Microwave extraction system with closed vessels
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 2 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 40 mL of 70% methanol to the vessel (solid-to-liquid ratio of 1:20).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. Set the temperature limit to 80°C.
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Filter the extract or centrifuge to separate the solid residue.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C.
-
The crude extract is now ready for purification or analysis.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
mTOR Signaling Pathway Inhibition by this compound
3',4',5,7-tetramethoxyflavone (methoxyluteolin) has been shown to inhibit the release of pro-inflammatory mediators from human mast cells by affecting the mTOR signaling pathway.[2]
Caption: Inhibition of the mTOR signaling pathway in mast cells by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chemical Synthesis of 3-Methoxyluteolin (Chrysoeriol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 3-Methoxyluteolin, also known as chrysoeriol. This guide addresses common challenges and provides detailed experimental protocols to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound from luteolin?
A1: The primary challenges in synthesizing this compound (3'-O-methyl luteolin) are:
-
Regioselectivity: Luteolin possesses four hydroxyl groups (at positions 5, 7, 3', and 4'). Achieving selective methylation at the 3'-position is difficult as the 4'-hydroxyl group is often more reactive. Enzymatic methylation, for instance, often favors the 4'-position.
-
Protecting Groups: To ensure selective methylation at the 3'-position, the other hydroxyl groups (5, 7, and 4') must be protected. This multi-step process of protection and deprotection can be complex and may lead to a decrease in the overall yield.
-
Yield and Purity: The multi-step nature of the synthesis can result in lower overall yields. Additionally, the formation of isomeric byproducts, such as 4'-O-methyl luteolin (diosmetin), can complicate purification and affect the final product's purity.
Q2: Which protecting group strategy is most effective for the selective synthesis of this compound?
A2: A common and effective strategy is the use of benzyl groups to protect the hydroxyl groups at the 5, 7, and 4' positions. Benzyl ethers are stable under the basic conditions typically used for methylation. These protecting groups can then be selectively removed under mild conditions by catalytic hydrogenolysis, which generally does not affect the newly introduced methyl group.
Q3: What are the expected side products in this synthesis, and how can they be minimized?
A3: The most common side product is the isomeric 4'-O-methyl luteolin (diosmetin). Minimizing its formation is primarily achieved through a robust protecting group strategy that effectively blocks the 4'-hydroxyl group from reacting with the methylating agent. Careful control of reaction conditions during methylation is also crucial.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the methyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming the addition of a methyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate it from any unreacted starting material or byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the final this compound product. | 1. Incomplete reactions in any of the steps (protection, methylation, deprotection).2. Loss of product during purification steps.3. Degradation of intermediates or final product. | 1. Monitor each reaction step closely using Thin Layer Chromatography (TLC) to ensure completion.2. Optimize purification techniques, for example, by using an appropriate solvent system for column chromatography.3. Ensure anhydrous and inert conditions where necessary, particularly during the protection and methylation steps. |
| Formation of multiple methylated products (poor regioselectivity). | 1. Incomplete protection of the 5, 7, and 4'-hydroxyl groups.2. Use of a non-selective methylating agent or harsh reaction conditions. | 1. Ensure the protection reaction goes to completion by using a sufficient excess of the protecting group reagent and base.2. Use a milder methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, and control the reaction temperature carefully. |
| Difficulty in removing the benzyl protecting groups. | 1. Inactive catalyst for hydrogenolysis.2. Presence of catalyst poisons in the reaction mixture. | 1. Use fresh, high-quality Palladium on carbon (Pd/C) catalyst.2. Purify the benzylated intermediate thoroughly to remove any sulfur-containing compounds or other potential catalyst poisons. |
| The final product is impure, containing starting material or byproducts. | 1. Inefficient purification method.2. Co-elution of the desired product with impurities during chromatography. | 1. Optimize the column chromatography conditions by testing different solvent systems to achieve better separation.2. Consider using preparative HPLC for final purification if high purity is required. |
Experimental Protocols
A generalized synthetic workflow for the preparation of this compound from luteolin is presented below.
Step 1: Protection of Luteolin (Benzylation)
Objective: To protect the 5, 7, and 4'-hydroxyl groups of luteolin using benzyl bromide.
Materials:
-
Luteolin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve luteolin in anhydrous DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,7,4'-tri-O-benzyl-luteolin.
Step 2: Methylation of Protected Luteolin
Objective: To selectively methylate the free 3'-hydroxyl group.
Materials:
-
5,7,4'-Tri-O-benzyl-luteolin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
-
Anhydrous Acetone
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the 5,7,4'-tri-O-benzyl-luteolin in anhydrous acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution.
-
Add dimethyl sulfate or methyl iodide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude 5,7,4'-tri-O-benzyl-3'-O-methyl-luteolin. This product is often used in the next step without further purification.
Step 3: Deprotection (Catalytic Hydrogenolysis)
Objective: To remove the benzyl protecting groups to yield this compound.
Materials:
-
5,7,4'-Tri-O-benzyl-3'-O-methyl-luteolin
-
10% Palladium on Carbon (Pd/C)
-
Ethyl acetate
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude product from the previous step in a mixture of ethyl acetate and methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound (chrysoeriol).
Quantitative Data Summary
The yield of this compound can vary significantly depending on the specific reaction conditions and the efficiency of each step. Below is a table summarizing typical yields reported in the literature for different synthetic approaches.
| Synthetic Approach | Starting Material | Key Reagents | Reported Yield | Reference |
| Chemical Synthesis (with protecting groups) | Luteolin | BnBr, K₂CO₃, DMS, Pd/C, H₂ | 40-60% (overall) | General literature values |
| Biosynthesis (in E. coli) | Luteolin | O-methyltransferase (OMT) | up to 85 mg/L | [1] |
| Biosynthesis (in E. coli) | Luteolin | O-methyltransferase | 641 ± 25 mg/L |
Note: Yields for chemical synthesis are highly dependent on the optimization of each step. Biosynthetic yields are provided for comparison and represent a different approach to production.
Troubleshooting Logic Diagram
References
troubleshooting purification of 3-Methoxyluteolin from plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methoxyluteolin from plant extracts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Low Yield
Question: My final yield of this compound is very low. What are the potential causes and how can I improve it?
Answer: Low yields of this compound can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient.
-
Troubleshooting:
-
Solvent Choice: Ensure the extraction solvent is appropriate for this compound. Methanol or ethanol are commonly used for flavonoids. Using aqueous mixtures (e.g., 70-80% ethanol) can improve the extraction of more polar flavonoid glycosides which can be later hydrolyzed to the aglycone.[1][2]
-
Extraction Technique: Consider more advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time.[3]
-
Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration.[1][3]
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is crucial. A common starting point is 1:10 (w/v).[3][4]
-
-
-
Degradation of this compound: Flavonoids can be sensitive to degradation during extraction and purification.
-
Troubleshooting:
-
pH Control: this compound, like many flavonoids, is more stable in slightly acidic conditions (pH 4-6).[5][6] Avoid alkaline conditions which can promote degradation.[5] Consider using acidified solvents, such as methanol with 0.1% formic acid.[5]
-
Oxidation: The presence of hydroxyl groups makes this compound susceptible to oxidation. This can be minimized by using deoxygenated solvents, working under an inert atmosphere (e.g., nitrogen), and adding antioxidants like ascorbic acid to the extraction solvent.[5]
-
Light and Heat Exposure: Protect your samples from light by using amber glassware or covering containers with foil.[5] Avoid excessive heat during solvent evaporation. Reflux heating is a common extraction method, but prolonged exposure to high temperatures can lead to degradation.[7]
-
-
-
Losses During Purification Steps: Significant amounts of the target compound can be lost during fractionation and chromatography.
-
Troubleshooting:
-
Liquid-Liquid Partitioning: When performing liquid-liquid extraction to remove impurities, ensure proper solvent selection to minimize the loss of this compound in the undesired phase.
-
Column Chromatography: Irreversible adsorption onto the stationary phase can be an issue. Ensure proper column packing and solvent system selection. Monitor fractions carefully using Thin Layer Chromatography (TLC) to avoid premature discarding of fractions containing the product.
-
-
Purity Issues
Question: My purified this compound is contaminated with other compounds. How can I improve the purity?
Answer: Achieving high purity requires a systematic approach to remove various types of impurities commonly found in plant extracts.
-
Pre-purification/Removal of Major Impurities:
-
Troubleshooting:
-
Non-Polar Impurities: To remove waxes, oils, and chlorophyll, perform a pre-extraction of the crude extract with a non-polar solvent like hexane or petroleum ether.[8][9]
-
Polar Impurities: Highly polar compounds can sometimes be removed by precipitation or by using specific solid-phase extraction (SPE) cartridges.
-
-
-
Co-eluting Compounds in Chromatography:
-
Troubleshooting:
-
Optimize Chromatographic Conditions:
-
Column Choice: If using normal phase chromatography (e.g., silica gel), ensure the column is properly activated. For reverse-phase HPLC, a C18 column is commonly used.[10][11][12]
-
Mobile Phase: For column chromatography, a gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate compounds. For HPLC, optimizing the mobile phase composition (e.g., the ratio of acetonitrile/methanol to acidified water) and using a shallow gradient can improve the resolution of closely eluting peaks.[10][11]
-
-
Alternative Chromatographic Techniques:
-
Sephadex LH-20: This size-exclusion chromatography is effective for separating flavonoids from other polyphenols.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is excellent for separating polar compounds and avoids irreversible adsorption since it is a liquid-liquid partitioning method.[10][13]
-
-
-
-
Final Purification:
-
Troubleshooting:
-
Recrystallization: This is a powerful final step to achieve high purity. The key is to find a suitable solvent or solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for flavonoids include ethanol, methanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[14][15]
-
-
Compound Stability and Degradation
Question: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent this?
Answer: Degradation is a common challenge when working with flavonoids. Recognizing the signs and taking preventative measures is crucial.
-
Signs of Degradation:
-
Color changes in your solution (often turning darker or brownish).
-
Appearance of new, unexpected spots on TLC plates or peaks in HPLC chromatograms over time.
-
Reduced biological activity of the final product.
-
-
Prevention Strategies:
-
Control pH: Maintain a slightly acidic pH (around 4-6) throughout the process.[5] Flavonoids are generally unstable in alkaline conditions.[5][6]
-
Prevent Oxidation:
-
Inactivate Enzymes: If using fresh plant material, native enzymes like polyphenol oxidases can degrade flavonoids. Blanching the material with steam or hot solvent, or freeze-drying (lyophilization) immediately after harvesting can inactivate these enzymes.[5]
-
Temperature Control: Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a moderate temperature for solvent removal.
-
Storage: Store purified this compound as a dry solid at low temperatures (e.g., -20°C) and protected from light.
-
Quantitative Data Summary
The yield and purity of this compound can vary significantly based on the plant source and the purification method employed. The following tables provide a summary of representative data from the literature.
Table 1: Yield of Flavonoids from Plant Extracts Using Various Techniques
| Plant Source | Extraction/Purification Method | Compound(s) | Yield | Purity | Reference |
| Pogostemon cablin | HSCCC followed by Preparative HPLC | Multiple Flavonoids | 18.5 - 76.8 mg from 10.8 g crude extract | >95% | [10] |
| Artemisia vulgaris | Maceration, Column Chromatography | Nepetin (6-Methoxyluteolin) | Not specified | Yellowish powder | [4] |
| Murraya exotica | HSCCC and Recrystallization | Methoxyflavones | 54.31 - 215.54 mg from 4.0 g crude extract | >95% | [16] |
| Crataegus pinnatifida | HSCCC and Preparative HPLC | Multiple Flavonoids | 4.6 - 47.3 mg | >98% | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Extraction and Column Chromatography Purification of this compound from Artemisia vulgaris
This protocol is adapted from the methodology described for the isolation of Nepetin.[4]
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., 2.75 kg of Artemisia vulgaris).
-
Grind the dried material into a homogeneous powder.
-
-
Maceration (Extraction):
-
Soak the powdered plant material in 100% methanol at a ratio of 1 g to 10 mL for three days at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Dissolve the crude extract in distilled water.
-
Perform liquid-liquid extraction sequentially with hexane, dichloromethane (CH2Cl2), and ethyl acetate to fractionate the extract based on polarity. This will help remove non-polar impurities like chlorophyll and waxes.
-
-
Column Chromatography:
-
Silica Gel Chromatography:
-
Pack a glass column with silica gel.
-
Apply the dichloromethane or ethyl acetate fraction (which is expected to contain this compound) to the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate and then methanol).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
For further purification, pool the fractions containing this compound and concentrate them.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute with a suitable solvent, such as methanol, to separate compounds based on size and polarity.
-
-
-
Purity Assessment:
-
Analyze the purified fractions using HPLC to determine the purity of the isolated this compound.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is a general protocol for the final purification of this compound.
-
Sample Preparation:
-
Dissolve the partially purified fraction containing this compound in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 mm x 10.0 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape and maintain flavonoid stability.[10]
-
Gradient Program: Optimize the gradient to achieve good separation between this compound and any remaining impurities. A typical starting point could be a linear gradient from 10% to 90% acetonitrile over 30-40 minutes.
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 5 mL/min for a 10.0 mm i.d. column).[10]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (typically around 254 nm or 340 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions and evaporate the solvent under reduced pressure.
-
-
Final Product:
-
The resulting solid can be further purified by recrystallization if necessary.
-
Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. mt.com [mt.com]
- 16. [Isolation and purification of flavones from Murraya exotica L. by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Methoxyluteolin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxyluteolin. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies aimed at improving the bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: Like many flavonoids, this compound faces several hurdles that limit its systemic absorption after oral administration. The primary challenges include:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in aqueous environments like the gastrointestinal fluids. This poor solubility is a major rate-limiting step for its dissolution and subsequent absorption.
-
First-Pass Metabolism: After absorption from the gut, this compound is transported to the liver via the portal vein, where it undergoes extensive metabolism by phase I and phase II enzymes. This "first-pass effect" significantly reduces the amount of unchanged drug that reaches systemic circulation.
-
Efflux by Transporter Proteins: Efflux transporters, such as P-glycoprotein (P-gp), present in the intestinal epithelium can actively pump this compound back into the intestinal lumen, further limiting its net absorption.
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation and co-administration strategies have shown significant promise in enhancing the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation in the GI tract, improve its solubility, and facilitate its absorption through the lymphatic pathway, thereby bypassing the first-pass metabolism in the liver.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like gastrointestinal fluids. This in situ formation of nanoemulsions enhances the solubilization and absorption of the encapsulated drug.[1]
-
-
Co-administration with Bioavailability Enhancers:
-
Piperine: This alkaloid from black pepper is a well-known inhibitor of metabolic enzymes like CYP3A4 and P-glycoprotein. Co-administration of piperine with this compound can reduce its first-pass metabolism and efflux, leading to higher plasma concentrations.
-
Q3: How does the methylation of luteolin to this compound affect its bioavailability?
A3: The methylation of the hydroxyl group at the 3-position of the luteolin backbone to form this compound can potentially improve its metabolic stability. The hydroxyl groups on the flavonoid structure are common sites for phase II conjugation reactions (glucuronidation and sulfation), which are major pathways for flavonoid metabolism and elimination. By masking one of these hydroxyl groups, methylation can reduce the extent of conjugation, leading to a longer half-life and increased systemic exposure of the parent compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent formulation homogeneity. 2. Inaccurate oral gavage technique. 3. Differences in food intake affecting GI physiology. 4. Inter-animal variations in metabolic enzyme activity. | 1. Ensure the formulation (e.g., suspension, SNEDDS) is thoroughly mixed before each administration. For suspensions, use a vortex mixer immediately before drawing each dose. 2. Standardize the oral gavage procedure. Ensure all personnel are properly trained to deliver the full dose to the stomach. 3. Fast animals overnight (with free access to water) before oral administration to standardize gastric emptying and intestinal transit time. 4. While inherent, this variability can be accounted for by using a sufficient number of animals per group (n≥6) and appropriate statistical analysis. |
| Low or undetectable plasma concentrations of this compound | 1. Poor aqueous solubility leading to minimal absorption. 2. Extensive first-pass metabolism. 3. Rapid clearance from the systemic circulation. 4. Insensitive analytical method. | 1. Employ a bioavailability enhancement strategy such as formulating this compound into SLNs or SNEDDS. 2. Co-administer with an inhibitor of metabolic enzymes, such as piperine. 3. While challenging to alter, understanding the clearance rate is important for designing the blood sampling schedule. 4. Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma. Ensure the lower limit of quantification (LLOQ) is sufficient to detect expected concentrations.[2][3][4][5][6][7][8] |
| Precipitation of this compound in the formulation during storage | 1. Supersaturation of the drug in the vehicle. 2. Instability of the formulation (e.g., SLN aggregation, SNEDDS phase separation). | 1. Determine the saturation solubility of this compound in the chosen vehicle and prepare formulations below this concentration. 2. For SLNs, ensure the use of an appropriate stabilizer (surfactant) and optimize the homogenization process. For SNEDDS, conduct stability studies at different temperatures to ensure the formulation remains a single phase. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for luteolin (a close structural analog of this compound) and the typical characteristics of bioavailability-enhancing formulations. Note: Specific pharmacokinetic data for this compound is limited in publicly available literature; therefore, data for luteolin is provided as a reference.
Table 1: Pharmacokinetic Parameters of Luteolin in Rats after Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Luteolin Suspension | 50 | 5.5 | 0.08 | 0.96 | 100 (Reference) | [9] |
| Luteolin-loaded SLNs | Not Specified | ~5-fold higher than suspension | ~10-fold shorter than suspension | 4.89-fold higher than suspension | 489 | [10] |
Table 2: Typical Physicochemical Properties of Flavonoid-Loaded Nanoparticles
| Formulation Type | Parameter | Typical Value Range | Reference |
| Solid Lipid Nanoparticles (SLNs) | Particle Size (nm) | 100 - 300 | [11] |
| Polydispersity Index (PDI) | < 0.3 | [11] | |
| Zeta Potential (mV) | -20 to -40 | ||
| Encapsulation Efficiency (%) | > 70% | [12] | |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Droplet Size (nm) | < 200 | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1] | |
| Self-emulsification time (s) | < 120 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing SLNs using the hot homogenization technique.[11][13][14][15][16]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed this compound into the molten lipid and maintain the temperature. Stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant using a validated analytical method.
-
Formulation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the steps for developing a SNEDDS formulation.[1][17][18][19][20][21][22][23]
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of nanoemulsions.
-
Construct a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh the components and mix them thoroughly using a vortex mixer until a clear and homogenous liquid is formed.
-
Add the desired amount of this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification Assessment: Dilute the SNEDDS formulation (e.g., 1:100) with purified water in a beaker under gentle agitation and observe the time it takes to form a clear or slightly bluish-white nanoemulsion.
-
Droplet Size Analysis: Determine the droplet size, PDI, and zeta potential of the resulting nanoemulsion using DLS.
-
Thermodynamic Stability: Subject the SNEDDS formulation to centrifugation and multiple freeze-thaw cycles to assess its physical stability.
-
Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in plasma samples obtained from in vivo studies.[2][3][4][5][6][7][8]
Materials:
-
Rat plasma samples
-
Internal Standard (IS) (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Formic Acid
-
Purified Water
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of rat plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2-3 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte and IS.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ion transitions for both this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Hepatoprotective Effects of Bioflavonoid Luteolin Using Self-Nanoemulsifying Drug Delivery System [mdpi.com]
- 2. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin-loaded solid lipid nanoparticles synthesis, characterization, & improvement of bioavailability, pharmacokinetics in vitro and vivo studies | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Luteolin-loaded solid lipid nanoparticles synthesis, characterization, & improvement of bioavailability, pharmacokinetics in vitro and vivo studies - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 20. Formulation and Evaluation of SNEDDS Loaded with Original Lipophenol for the Oral Route to Prevent Dry AMD and Stragardt’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D–phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 23. researchgate.net [researchgate.net]
degradation pathways of 3-Methoxyluteolin under experimental conditions
Technical Support Center: Degradation Studies of 3-Methoxyluteolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under various experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during forced degradation studies of this compound.
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | High intrinsic stability of the molecule: this compound may be highly stable under the applied conditions. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time. However, avoid overly harsh conditions that could lead to complex secondary degradation.[1] |
| Issues with the analytical method: The analytical method (e.g., HPLC) may not be capable of separating the parent compound from potential degradants. | Ensure the analytical method is validated for its stability-indicating properties.[1] | |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions: Fluctuations in temperature, light exposure, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters. Use calibrated equipment and ensure consistent sample preparation. |
| Impurities in the starting material: Impurities in the this compound starting material may degrade at different rates. | Characterize the purity of the starting material. Analyze samples at multiple time points to distinguish between primary and secondary degradation products. | |
| Difficulty in identifying degradation products. | Low concentration of degradants: Degradation products may be present at concentrations below the detection limit of the analytical method. | Concentrate the sample or use a more sensitive analytical technique, such as LC-MS/MS. |
| Co-elution of degradation products: Degradation products may co-elute with the parent peak or other degradants in the chromatogram. | Optimize the chromatographic method by changing the mobile phase composition, pH, column type, or gradient profile.[1] | |
| Degradation products are not UV-active: Some degradation products may lack a chromophore and will not be detected by a UV detector. | Use a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector.[1] | |
| Mass balance issues (sum of parent compound and degradants is not close to 100%). | Formation of non-chromophoric or volatile degradation products: Degradation may lead to products that are not detected by the analytical method. | Use a mass spectrometer to detect non-UV active compounds. For volatile products, consider using gas chromatography (GC). |
| Incomplete elution of degradants from the analytical column: Some degradation products may be strongly retained on the column. | Modify the mobile phase or gradient to ensure all components are eluted. | |
| Inaccurate response factors for degradation products: The response factors of the degradation products may differ significantly from the parent compound. | If possible, isolate and purify the major degradation products to determine their individual response factors. If not feasible, assume a response factor similar to the parent compound and acknowledge the potential for error. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should include hydrolytic, oxidative, photolytic, and thermal stress conditions to assess its intrinsic stability.[1][2] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).[1]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60 °C to 105 °C.[1]
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.[1]
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
A2: Under acidic or basic conditions, the ether linkage of the methoxy group and the heterocyclic ring of the flavonoid structure are susceptible to cleavage. Potential degradation products could include luteolin (demethylation) and smaller phenolic compounds resulting from the breakdown of the chromone ring.
Q3: How does this compound degrade under oxidative stress?
A3: The hydroxyl groups on the B-ring of this compound are prone to oxidation, which can lead to the formation of quinone-type structures. Further oxidation can result in the cleavage of the B-ring and the formation of smaller aromatic acids.
Q4: What is the expected stability of this compound under thermal and photolytic stress?
A4: Flavonoids, in general, can be susceptible to degradation upon exposure to heat and light. Thermal stress may induce cleavage of the heterocyclic ring. Photodegradation can involve complex radical reactions, leading to a variety of degradation products. The extent of degradation will depend on the specific conditions (temperature, wavelength, and intensity of light).
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for monitoring the degradation of flavonoids.[3][4] To identify unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[3][4]
Experimental Protocols
Forced Degradation Experimental Protocol
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.[1]
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.[1]
Thermal Degradation:
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in an oven at 105 °C for 48 hours.
-
After the specified time, cool the sample, dissolve it in the solvent, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL before injection.[1]
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[1]
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80 °C | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 25.8 | 3 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 35.1 | 4 |
| Thermal (Solid) | - | 48 hours | 105 °C | 8.5 | 1 |
| Photolytic (Solution) | ICH Q1B | - | - | 12.3 | 2 |
| Photolytic (Solid) | ICH Q1B | - | - | 5.6 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams of Degradation Pathways and Workflows
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
addressing matrix effects in LC-MS analysis of 3-Methoxyluteolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Methoxyluteolin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, interfering components present in the sample matrix.[1] In the analysis of this compound, which is a flavonoid, components from biological matrices (e.g., plasma, urine) such as phospholipids, salts, and endogenous metabolites can co-elute and interfere with the ionization process in the mass spectrometer.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike (Quantitative Assessment): This is the standard method to quantify the extent of matrix effects. It involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of a neat solution of the analyte at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[3][4]
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[2]
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction during quantification. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.
Q4: Can sample dilution help in reducing matrix effects?
A4: Yes, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this approach may also dilute the analyte to a concentration below the limit of quantification (LOQ) of the method, so its applicability depends on the initial concentration of this compound in the sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor reproducibility of this compound peak areas between replicate injections of the same sample. | Inconsistent matrix effects. Carryover from a previous injection. | - Employ a more rigorous sample cleanup method (e.g., SPE).- Use a stable isotope-labeled internal standard.- Optimize the autosampler wash procedure to prevent carryover. |
| Significant ion suppression observed for this compound. | Co-elution of matrix components (e.g., phospholipids). High concentration of salts in the final extract. | - Perform a post-column infusion experiment to identify the region of suppression and adjust the chromatography to move the analyte peak away from this region.- Implement a sample preparation method that effectively removes phospholipids, such as a targeted SPE protocol.- Ensure the final extract is completely dry and reconstituted in a suitable solvent to minimize salt content. |
| Ion enhancement leading to overestimation of this compound concentration. | Co-eluting compounds that enhance the ionization of the analyte. | - Similar to ion suppression, optimize chromatographic separation to resolve the analyte from the enhancing matrix components.- Utilize matrix-matched calibration standards to compensate for the enhancement effect. |
| Inconsistent results across different batches of biological matrix. | Lot-to-lot variability of the biological matrix. | - Evaluate the matrix effect using at least six different lots of the blank matrix during method validation.- If significant variability is observed, a robust sample preparation method and the use of a SIL-IS are critical. |
Quantitative Data Summary
The following tables summarize representative quantitative data on matrix effects observed for flavonoids, the class of compounds to which this compound belongs. Note: Data for this compound specifically is limited; therefore, these values for related flavonoids serve as a general guide.
Table 1: Matrix Effect of Different Sample Preparation Techniques on Flavonoid Analysis in Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%)* | Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | Quercetin | 65% | Suppression |
| Protein Precipitation (PPT) | Kaempferol | 72% | Suppression |
| Liquid-Liquid Extraction (LLE) | Quercetin | 88% | Minor Suppression |
| Liquid-Liquid Extraction (LLE) | Kaempferol | 91% | Minor Suppression |
| Solid-Phase Extraction (SPE) | Quercetin | 97% | Negligible Effect |
| Solid-Phase Extraction (SPE) | Kaempferol | 102% | Negligible Effect |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
Table 2: Influence of Internal Standard on the Accuracy of Flavonoid Quantification in the Presence of Matrix Effects
| Analyte | Matrix Effect (without IS) | % Recovery (without IS) | % Recovery (with SIL-IS) |
| Luteolin | 55% (Suppression) | 58% | 98.5% |
| Apigenin | 62% (Suppression) | 65% | 101.2% |
| Chrysin | 130% (Enhancement) | 128% | 99.1% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank plasma sample and process it using your established extraction procedure (e.g., SPE). After the final evaporation step, reconstitute the dried extract with the same this compound standard solution as in Set A.
-
-
LC-MS Analysis:
-
Inject equal volumes of Set A and Set B into the LC-MS system.
-
Acquire data using the same method parameters for both sets.
-
-
Calculation of Matrix Effect (ME):
-
ME (%) = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) x 100
-
An ME value significantly different from 100% indicates the presence of matrix effects.
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflows for assessing and mitigating matrix effects.
Caption: this compound inhibits mTOR signaling to reduce pro-inflammatory mediator release.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Methoxyluteolin in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxyluteolin. The information provided is based on general knowledge of flavonoid stability and should be supplemented with experimental verification for specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other flavonoids, is primarily influenced by several factors:
-
pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral or alkaline solutions.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
-
Light: Flavonoids can be light-sensitive and may degrade upon exposure to UV or even visible light. Storage in amber vials or in the dark is recommended.
-
Temperature: Higher temperatures generally accelerate the degradation of flavonoids. For long-term storage, keeping solutions at -20°C or -80°C is recommended.
-
Solvent Type: The choice of solvent can significantly impact stability. While organic solvents like DMSO and methanol are common for initial solubilization, their interaction with the flavonoid over time can vary. For instance, methoxylation, as in this compound, has been shown to increase the stability of flavonoids in soil.[1] Sugar moieties and methoxyl groups can also protect flavonoids from degradation during certain extraction procedures.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.
Q2: Which solvent system is recommended for storing this compound?
A2: While specific stability data for this compound in various solvents is limited, general guidelines for flavonoids suggest the following:
-
For short-term use (days to weeks): Anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol are commonly used. Solutions should be stored at -20°C and protected from light.
-
For long-term storage (months to years): It is best to store this compound as a dry powder at -20°C or below, under an inert atmosphere. If a stock solution is necessary, prepare it in anhydrous DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common method for monitoring the stability of flavonoid solutions is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD). A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation. It is crucial to use a validated, stability-indicating HPLC method.
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, this compound has been shown to inhibit the release of proinflammatory mediators from human mast cells. This inhibitory effect is associated with the modulation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution. | Degradation of the compound due to improper storage. | Prepare fresh solutions from a powdered stock stored at low temperature and protected from light. For existing solutions, verify the integrity of the compound using HPLC analysis. |
| Appearance of unknown peaks in HPLC chromatogram of a this compound standard. | Degradation of this compound in the solvent. | Prepare a fresh standard solution in a high-purity, anhydrous solvent. Consider degassing the solvent and storing the solution under an inert atmosphere. Evaluate the stability of the compound in the chosen solvent over a time course. |
| Precipitation of this compound from an aqueous solution. | Low aqueous solubility of flavonoids. | This compound, like many flavonoids, has limited solubility in water. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the experimental system. |
| Inconsistent experimental results between batches of this compound. | Variability in the purity or stability of the compound. | Purchase this compound from a reputable supplier with a certificate of analysis. Perform identity and purity checks (e.g., by HPLC, mass spectrometry, and NMR) upon receiving a new batch. Always follow strict storage and handling protocols. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvent Systems
This protocol outlines a general procedure to evaluate the stability of this compound in various solvents under different storage conditions using HPLC-DAD.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade solvents: Methanol, Ethanol, Dimethyl sulfoxide (DMSO), Acetonitrile, Water
-
HPLC-grade phosphoric acid or formic acid
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
From the stock solution, prepare working solutions (e.g., 100 µg/mL) in the following solvent systems:
-
Methanol
-
Ethanol
-
50% Aqueous Methanol (v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4 (with a small percentage of DMSO from the stock solution)
-
3. Storage Conditions:
-
Aliquot each working solution into multiple amber HPLC vials.
-
Store the vials under the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (approximately 25°C, protected from light)
-
Room temperature (exposed to ambient light)
-
4. HPLC Analysis:
-
Analyze the samples at designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV scan, typically around 280 nm and 350 nm for flavonoids).
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Presentation:
The quantitative data should be summarized in tables for easy comparison.
Table 1: Stability of this compound (100 µg/mL) in Methanol at Different Temperatures (Protected from Light)
| Time | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C |
| 0 h | 100 | 100 | 100 |
| 24 h | |||
| 72 h | |||
| 1 week | |||
| 1 month |
(Note: The table should be populated with experimental data.)
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of this compound in Mast Cells
Caption: Inhibition of mTOR signaling by this compound in mast cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
3-Methoxyluteolin vs. Luteolin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 3-Methoxyluteolin and its parent compound, luteolin. The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents against oxidative stress-related pathologies.
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant capabilities. Luteolin, a common flavone found in various plants, has been extensively studied for its potent free radical scavenging and anti-inflammatory effects. This compound, a derivative of luteolin, differs by the presence of a methoxy group at the 3' position of the B-ring. This structural modification can influence the molecule's antioxidant activity and its interaction with biological systems. This guide aims to provide a comparative overview of their antioxidant efficacy, supported by quantitative data and mechanistic insights.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and luteolin have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The table below summarizes the reported IC50 values for both compounds from different studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Source |
| This compound | DPPH | 12.40 | ~41.0 | Ascorbic Acid (11.38 µg/mL) | [1] |
| Luteolin | DPPH | 2.099 | ~7.3 | Quercetin (1.84 µg/mL), Vitamin C (3.028 µg/mL) | [Referenced in a study comparing multiple flavonoids] |
| Luteolin | DPPH | - | 14 | Ascorbic Acid (26 µM) | [Referenced in a study on luteolin's apoptotic effects] |
| Luteolin | ABTS | 0.59 | ~2.1 | Quercetin (0.5083 µg/mL), Vitamin C (2.1563 µg/mL) | [Referenced in a study comparing multiple flavonoids] |
Note: Molar concentrations were estimated based on the molecular weights (this compound: ~300.26 g/mol ; Luteolin: ~286.24 g/mol ) for comparative purposes.
Based on the available data, luteolin appears to exhibit a significantly lower IC50 value in both DPPH and ABTS assays compared to this compound in the DPPH assay, suggesting that luteolin is a more potent free radical scavenger in these in vitro models. The presence of the methoxy group in this compound may influence its hydrogen-donating ability, a key mechanism in radical scavenging.
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS radical scavenging assays, as commonly reported in the literature for evaluating flavonoids.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution is kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound and luteolin) and a positive control (e.g., ascorbic acid, quercetin, or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay Procedure:
-
An aliquot of the DPPH solution is added to each concentration of the test and control samples.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A blank containing the solvent and the test compound is also measured to correct for any background absorbance.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, a series of concentrations of the test compounds and a positive control are prepared.
-
Assay Procedure:
-
An aliquot of the diluted ABTS•+ solution is mixed with each concentration of the test and control samples.
-
The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation of Scavenging Activity and IC50 Determination: The calculation of the percentage of scavenging activity and the determination of the IC50 value are performed using the same principles as in the DPPH assay.
Mechanism of Antioxidant Action
The antioxidant activity of flavonoids like luteolin and its derivatives is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The primary mechanisms include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT).
This compound: Computational studies suggest that the principal radical scavenging mechanism for this compound is Formal Hydrogen Transfer (FHT) in gaseous and lipid environments, while in aqueous media, the Sequential Proton Loss-Electron Transfer (SPL-ET) mechanism is favored.[1]
Luteolin: The antioxidant activity of luteolin is primarily attributed to the Hydrogen Atom Transfer (HAT) mechanism.[2] The presence of the catechol group (3',4'-dihydroxy) on the B-ring is crucial for its potent radical scavenging activity.
Beyond direct radical scavenging, luteolin is also known to exert its antioxidant effects by modulating intracellular signaling pathways. A key pathway influenced by luteolin is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like luteolin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's endogenous antioxidant defense system. The effect of this compound on the Nrf2 pathway has not been as extensively studied.
Visualizations
Caption: General workflow for in vitro antioxidant activity assays (DPPH/ABTS).
Caption: Luteolin-mediated activation of the Nrf2 signaling pathway.
Conclusion
Based on the currently available in vitro data, luteolin demonstrates superior radical scavenging activity compared to this compound. This difference is likely attributable to the structural variation between the two molecules, specifically the presence of a methoxy group at the 3' position in this compound, which may hinder its hydrogen-donating capacity. Furthermore, luteolin's well-documented ability to activate the Nrf2 signaling pathway provides an additional, indirect mechanism for its potent antioxidant effects by bolstering the cell's intrinsic defense systems. While this compound also exhibits antioxidant properties, further research, particularly direct comparative studies under identical experimental conditions and investigation into its effects on cellular antioxidant pathways, is warranted to fully elucidate its therapeutic potential relative to luteolin. This information is critical for researchers and professionals in the field of drug development to make informed decisions regarding the selection of lead compounds for further investigation into oxidative stress-related diseases.
References
- 1. Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Bioactivity of 3-Methoxyluteolin and Quercetin
In the landscape of nutraceuticals and drug development, flavonoids stand out for their therapeutic potential. Among these, quercetin has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its close structural analog, 3-Methoxyluteolin, a methylated derivative of luteolin, is also emerging as a compound of interest. This guide provides a detailed comparative analysis of the bioactivity of this compound and quercetin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Structural Differences
The fundamental difference between this compound and quercetin lies in their chemical structure, which significantly influences their biological activities. Quercetin is a flavonol with hydroxyl groups at positions 3, 5, 7, 3', and 4'. In contrast, this compound is a flavone, structurally similar to luteolin, but with a methoxy group at the 3' position instead of a hydroxyl group, and it lacks the hydroxyl group at position 3 that is present in quercetin. These seemingly minor structural variations can impact their bioavailability, metabolism, and interaction with cellular targets.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin. It is important to note that direct comparative studies for this compound are limited. Therefore, data for its parent compound, luteolin, and a related methylated flavonoid, 3-O-methylquercetin, are included for a broader comparative context.
Antioxidant Activity
The antioxidant capacity of these flavonoids is often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | ~43.3 | [1] |
| Quercetin | DPPH | 0.74 - 19.17 µg/mL | [2][3] |
| ABTS | 1.17 - 1.89 µg/mL | [4][5] | |
| Luteolin | DPPH | 9.4 - 18.3 µM | [6] |
Note: Conversion of µg/mL to µM requires the molecular weight of the compound (Quercetin: 302.24 g/mol ). Discrepancies in IC50 values can arise from variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO Inhibition (RAW264.7) | ~27 | [7] |
| Quercetin | NO Inhibition (LPS-induced) | Data not consistently reported in IC50 | [8][9][10][11] |
Note: While many studies confirm quercetin's anti-inflammatory effects by showing reduced levels of inflammatory markers, standardized IC50 values for NO inhibition are not always provided.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-O-Methylquercetin | MDA-MB-231 (Breast) | >100 | [12] |
| A549 (Lung) | >100 | [12] | |
| Quercetin | MCF-7 (Breast) | 37 | [13][14] |
| MDA-MB-231 (Breast) | 85 | [15] | |
| HT-29 (Colon) | 81.65 | [16] | |
| HCT 116 (Colon) | 120 | [17] | |
| A549 (Lung) | 5.14 - 52.35 µg/mL | [18][19] | |
| NCI-H520 (Lung) | 211.95 | [20] | |
| Luteolin | A549 (Lung) | >100 | [21] |
| GLC4 (Lung) | 40.9 | [22] | |
| COLO 320 (Colon) | 32.5 | [22] |
Note: The anticancer activity of flavonoids is highly dependent on the cancer cell type and experimental conditions.
Signaling Pathways
Quercetin: A Modulator of Nrf2 and NF-κB Pathways
Quercetin is a well-documented modulator of key signaling pathways involved in cellular stress response and inflammation.
-
Nrf2/ARE Pathway: Quercetin can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
-
NF-κB Pathway: Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the NF-κB pathway, quercetin exerts potent anti-inflammatory effects.
Quercetin's modulation of Nrf2/ARE and NF-κB pathways.
This compound: An Area for Further Research
Currently, there is a scarcity of specific data on the signaling pathways modulated by this compound. Given its structural similarity to luteolin, it is plausible that it may also influence the NF-κB and other inflammatory pathways. However, dedicated studies are required to elucidate its precise molecular mechanisms of action.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to an equal volume of the sample or standard at different concentrations. A control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Detailed Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide, which is generated from sodium nitroprusside in an aqueous solution.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (pH 7.4). Prepare Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Reaction Mixture: Mix the sodium nitroprusside solution with various concentrations of the test compounds or a standard.
-
Incubation: Incubate the mixture at room temperature under light for a specific duration (e.g., 150 minutes) to generate nitric oxide.
-
Griess Reaction: Add Griess reagent to the reaction mixture. The nitrite formed by the reaction of nitric oxide with oxygen reacts with the Griess reagent to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the colored solution at approximately 546 nm.
-
Calculation: A decrease in absorbance compared to the control (without the test compound) indicates nitric oxide scavenging activity. Calculate the percentage of inhibition and the IC50 value.
Conclusion
Both this compound and quercetin demonstrate significant bioactive potential. Quercetin is a well-established antioxidant, anti-inflammatory, and anticancer agent with known mechanisms of action involving the Nrf2 and NF-κB pathways. The available data suggests that this compound also possesses potent antioxidant and anti-inflammatory properties, with its anticancer activity warranting further investigation.
The methylation at the 3'-position in this compound may influence its lipophilicity and, consequently, its bioavailability and cellular uptake, potentially offering different pharmacokinetic and pharmacodynamic profiles compared to quercetin. However, the current body of research on this compound is considerably smaller than that for quercetin.
For researchers and drug development professionals, quercetin provides a robust foundation of data for further exploration. This compound, on the other hand, represents a promising but less-chartered territory. Future research should focus on direct, head-to-head comparative studies of these two flavonoids across a wider range of biological assays and in vivo models. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its full therapeutic potential and identifying its unique advantages. This comparative guide serves as a foundational resource to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. nehu.ac.in [nehu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. inabj.org [inabj.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin Potentiates Docosahexaenoic Acid to Suppress Lipopolysaccharide-induced Oxidative/Inflammatory Responses, Alter Lipid Peroxidation Products, and Enhance the Adaptive Stress Pathways in BV-2 Microglial Cells [mdpi.com]
- 9. Preventive and therapeutic effects of quercetin on lipopolysaccharide-induced oxidative stress and vascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 20. The Mechanism of Quercetin in the Treatment of Lung Squamous Cell Carcinoma Based on a Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Effect of Luteolin and its combination with chemotherapeutic drugs on cytotoxicity of cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-Methoxyluteolin and Other Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Methoxyluteolin against other notable methoxyflavones, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their antioxidant, anti-inflammatory, and anticancer properties.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other selected methoxyflavones. The data is presented to facilitate a clear comparison of their potency across different biological assays.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate stronger antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH radical scavenging | 12.40 | [1] |
| Ascorbic Acid (Standard) | DPPH radical scavenging | 11.38 | [1] |
Anticancer Activity
The anticancer efficacy is determined by the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The following table presents a comparison of various methoxyflavones against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [2] |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | 4.9 | [2] |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [2] |
| 5-Demethyltangeritin | PC3 (Prostate) | 11.8 | |
| Tangeretin | PC3 (Prostate) | 17.2 | [2] |
| Nobiletin | PC3 (Prostate) | ~80 | [2] |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | 3.92 | [2] |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 (Melanoma) | 8.18 | [2] |
| Diosmetin | Caco-2 (Colon) | 108 | [3] |
| Diosmetin | HT-29 (Colon) | 204 | [3] |
| Diosmetin | A549 (Lung) | 101 µg/mL | [3] |
| Luteolin | A549 (Lung) | 59.6 µg/mL | [3] |
| 3-O-methylquercetin (similar to this compound) | MDA-MB-231 (Breast) | <100 | [4] |
| 3-O-methylquercetin | A549 (Lung) | <100 | [4] |
| Luteolin | MCF-7 (Breast) | ~44.8 | [5] |
| Quercetin | MCF-7 (Breast) | ~46.3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compounds (this compound and other methoxyflavones) are dissolved in the same solvent at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (methoxyflavones) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Anti-inflammatory Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.
Principle: Immune cells, such as macrophages (e.g., RAW 264.7 cell line), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce and release pro-inflammatory cytokines (e.g., TNF-α, IL-6). The effect of a test compound on this process is quantified by measuring the levels of these cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding and Treatment: Macrophages are seeded in a culture plate and pre-treated with different concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculation: The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.
-
IC50 Determination: The IC50 value for the inhibition of cytokine release can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of methoxyflavones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
mTOR Signaling Pathway Inhibition by this compound
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the mTOR signaling pathway.[6]
Caption: this compound inhibits the mTOR signaling pathway.
Wnt/β-catenin Signaling Pathway Modulation by Methoxyflavones
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers. Certain methoxyflavones, such as tangeretin, have been found to modulate this pathway.
Caption: Methoxyflavones can inhibit the Wnt/β-catenin pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of methoxyflavones.
Caption: A general workflow for evaluating methoxyflavones.
References
- 1. Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 3. Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of 3-Methoxyluteolin in Animal Models: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory activity of 3-Methoxyluteolin in animal models. Leveraging available experimental data, this document contrasts its efficacy with its parent compound, luteolin, and standard anti-inflammatory drugs.
While in-vivo research specifically investigating this compound is emerging, studies on its parent flavonoid, luteolin, offer significant insights into its potential therapeutic benefits and mechanisms of action. This guide synthesizes the existing data to offer a clear perspective on the anti-inflammatory profile of this compound.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents.[1][2][3] In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema).[4]
Limited direct comparative studies on this compound are available. However, one study demonstrated that 5,7,3′,4′-Tetrahydroxy-3-methoxy flavone (this compound) exhibited a more potent inhibitory effect on superoxide generation in human neutrophils stimulated with fMLP compared to luteolin and quercetin in an in-vitro setting.[5] While this is not an animal model, it suggests a potentially higher anti-inflammatory capacity.
The following table summarizes the anti-inflammatory effects of Luteolin, a primary comparator, and standard anti-inflammatory drugs in the carrageenan-induced paw edema model in mice. This provides a benchmark for evaluating the potential efficacy of this compound.
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Reference |
| Luteolin | 10 mg/kg | Mice | Efficiently suppressed | [6] |
| Luteolin | 50 mg/kg | Mice | Efficiently suppressed | [6] |
| Luteolin 7,3′-disulfate (DSL) | Not specified | Mice | ~12.75% | [1] |
| Luteolin | Not specified | Mice | ~3.68% | [1] |
| Indomethacin | Not specified | Mice | ~21.06% | [1] |
Performance in Lipopolysaccharide (LPS)-Induced Inflammation Models
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in animal models, leading to the release of pro-inflammatory cytokines and other mediators.[7] These models are crucial for understanding the mechanisms by which compounds modulate the inflammatory response.
Studies have shown that luteolin effectively mitigates LPS-induced inflammation. For instance, pretreatment with luteolin in mice with LPS-induced acute lung injury led to a dose-dependent reduction in inflammatory markers.[7] Specifically, at a dose of 70 μmol/kg, luteolin significantly attenuated the production of TNF-α and IL-6 in the bronchoalveolar lavage fluid.[7] Furthermore, luteolin has been shown to protect against LPS-induced lethal toxicity in mice, with a 0.2 mg/kg dose increasing the survival rate from 4.1% to 48%.[8] This protective effect is associated with the inhibition of TNF-alpha and ICAM-1 expression.[8]
The following table presents data on the inhibition of key inflammatory mediators by luteolin in LPS-stimulated models.
| Compound | Dose | Model | Inflammatory Mediator | Inhibition | Reference |
| Luteolin | 70 μmol/kg | LPS-induced ALI (Mice) | TNF-α | Significant attenuation | [7] |
| Luteolin | 70 μmol/kg | LPS-induced ALI (Mice) | IL-6 | Significant attenuation | [7] |
| Luteolin | 0.2 mg/kg | LPS-induced lethal toxicity (Mice) | Serum TNF-α | Sensitive to pretreatment | [8] |
| Luteolin | 25 μM | LPS-stimulated macrophages (in vitro) | TNF-α, IL-6, COX-2, iNOS mRNA | Significant attenuation | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol outlines the methodology for inducing and assessing acute inflammation.
-
Animals: Male ICR mice are typically used.[7]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of the mice.[2]
-
Treatment: Test compounds (e.g., this compound, luteolin) or a vehicle control are administered orally or intraperitoneally at specified times before the carrageenan injection. A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This protocol details the procedure for inducing and evaluating lung inflammation.
-
Animals: Adult male ICR mice are commonly used.[7]
-
Induction of ALI: Mice are anesthetized, and LPS (from E. coli) dissolved in saline is instilled intratracheally.[7]
-
Treatment: Test compounds are administered, typically intraperitoneally, before the LPS challenge.
-
Sample Collection: At a predetermined time after LPS administration (e.g., 6 hours), bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell counts and cytokine levels. Lung tissue may also be harvested for histological analysis and measurement of the wet/dry weight ratio to assess edema.[7]
-
Analysis of Inflammatory Markers: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the BAL fluid are quantified using ELISA kits.[7] The expression of inflammatory enzymes like iNOS and COX-2 in lung tissue can be assessed by Western blot or RT-PCR.[7]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of flavonoids like luteolin, and likely this compound, are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Simplified signaling pathway illustrating the inhibition of NF-κB activation by flavonoids.
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound in an animal model.
Caption: A standard workflow for assessing in-vivo anti-inflammatory activity.
References
- 1. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin Suppresses Inflammatory Mediator Expression by Blocking the Akt/NFκB Pathway in Acute Lung Injury Induced by Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin reduces lipopolysaccharide-induced lethal toxicity and expression of proinflammatory molecules in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different antioxidant assays for 3-Methoxyluteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 3-Methoxyluteolin, a naturally occurring flavonoid, as determined by various in vitro antioxidant assays. Due to the limited availability of direct experimental data for this compound across all major antioxidant assays, this guide incorporates data from its parent compound, luteolin, to provide a broader comparative context. This approach is scientifically grounded in their structural similarity, where the antioxidant activity of both molecules is primarily dictated by the catechol group on the B-ring and other hydroxyl substitutions.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and Luteolin has been evaluated using several common assays, each with a different mechanism of action. The following table summarizes the available quantitative data.
| Compound | Antioxidant Assay | Result (IC50 / Other Units) | Reference Compound | Reference Compound Result |
| This compound | DPPH | 12.40 µg/mL | Ascorbic acid | 11.38 µg/mL |
| Luteolin | DPPH | 13.2 ± 0.18 µM | Vitamin C | - |
| ABTS | 17.3 ± 0.82 µM | Vitamin C | 82.0 ± 4.72 µM | |
| FRAP | 573.1 µM | Catechin | 689.4 µM |
It is important to note that the data for ABTS and FRAP assays were obtained for luteolin and are used here as a proxy for this compound.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the relationships between the different assays, the following diagrams have been generated.
Caption: Logical relationship between antioxidant assays and their mechanisms.
Caption: Experimental workflow for cross-validating antioxidant assays.
Detailed Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
To 100 µL of each this compound dilution, add 100 µL of the DPPH solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound in a 96-well microplate.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a standard antioxidant, Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to 20 µL of this compound solution in a 96-well microplate.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of either the this compound sample, Trolox standard, or a blank (phosphate buffer).
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and is expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of sample.
-
A detailed examination of the structure-activity relationship of 3-Methoxyluteolin and its related flavonoids reveals the significant impact of methoxylation on their biological activities. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anticancer properties of this compound, Luteolin, Diosmetin, and Chrysoeriol, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
The substitution of a hydroxyl group with a methoxy group at the C3 position of the flavonoid scaffold has been shown to modulate the pharmacological profile of these natural compounds. This guide delves into the nuanced differences in the bioactivity of this compound compared to its close structural analogs, offering a valuable resource for scientists engaged in flavonoid research.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and related flavonoids. The data, presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%), has been compiled from various in vitro studies.
Antioxidant Activity
The antioxidant capacity of these flavonoids is a key aspect of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound | 12.40 | [1] |
| Luteolin | Not explicitly found in the provided search results | |
| Diosmetin | IC50 values for various radical scavenging assays reported as 8.76, 6.36, 0.034, and 0.43 mM for O2·−, DPPH, ·OH, and ABTS+ respectively. | [2] |
| Chrysoeriol | Not explicitly found in the provided search results | |
| Ascorbic Acid (Standard) | 11.38 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | NO Production Inhibition IC50 (µM) in RAW 264.7 cells | Reference |
| This compound | Not explicitly found in the provided search results | |
| Luteolin | 17.1 - 27 | [3][4] |
| Diosmetin | Not explicitly found in the provided search results | |
| Chrysoeriol | IC50 of 11.9 µM for inhibition of soluble epoxide hydrolase, an enzyme involved in inflammation. | [5] |
Anticancer Activity
The cytotoxic effects of these flavonoids against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-O-Methylquercetin (related methoxyflavone) | A549 (Lung) | >100 | [6] |
| MDA-MB-231 (Breast) | 59.5 | [6] | |
| A2780cis (Ovarian) | 43.1 | [6] | |
| Luteolin | A549 (Lung) | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [7] |
| H460 (Lung) | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [7] | |
| MCF-7 (Breast) | 13 | [8] | |
| MDA-MB-231 (Breast) | 21 | [8] | |
| LoVo (Colon) | 66.70 (24h), 30.47 (72h) | [9] | |
| HL-60 (Leukemia) | 15 | [10] | |
| Diosmetin | SUM 149 (Breast) | 5.23 - 9.65 (for benzyloxy derivatives) | |
| MCF-7 (Breast) | 0.035 - 0.190 (for acyl derivatives) | ||
| Chrysoeriol | A549 (Lung) | ~15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound, etc.)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample preparation: Dissolve the test compounds and ascorbic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with methanol or ethanol to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
Cancer cell lines
-
Culture medium
-
96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test flavonoids and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation. The amount of nitrite, a stable and nonvolatile breakdown product of NO, is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoids for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB Signaling Pathway
Western blotting is used to detect specific proteins in a sample. To investigate the effect on the NF-κB pathway, the phosphorylation and degradation of key proteins like IκBα and the nuclear translocation of p65 are analyzed.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or LPS. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The biological activities of these flavonoids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: General experimental workflow for evaluating the bioactivity of flavonoids.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. | Sigma-Aldrich [sigmaaldrich.com]
validating the neuroprotective effects of 3-Methoxyluteolin in a disease model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of 3-Methoxyluteolin against other well-studied flavonoids, Luteolin and Quercetin. The information is supported by experimental data from various in vitro and in vivo disease models relevant to neurodegenerative disorders.
Executive Summary
Flavonoids are a class of natural compounds extensively investigated for their neuroprotective properties. Among them, this compound, a methoxylated derivative of Luteolin, has emerged as a promising candidate. This guide synthesizes available data to compare its efficacy against its parent compound, Luteolin, and another widely researched flavonoid, Quercetin. The primary mechanisms of action for these compounds revolve around their antioxidant and anti-inflammatory activities, which are critical in combating the pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Available evidence suggests that the methoxylation of Luteolin may enhance its anti-inflammatory properties, making this compound a more potent inhibitor of neuroinflammation. While direct comparative studies on neuronal protection are still emerging, this guide compiles existing data to provide a comprehensive overview for researchers in the field.
Comparative Data on Neuroprotective and Related Activities
The following tables summarize quantitative data from studies evaluating the effects of this compound, Luteolin, and Quercetin on key markers of neuroinflammation and oxidative stress.
Table 1: Comparative Efficacy in a Neuroinflammation Model
| Compound | Cell Line | Stimulant | Parameter Measured | Concentration | % Inhibition of Pro-inflammatory Mediator Release | Reference |
| This compound | Human Microglia (HMC3) | Neurotensin | IL-6, TNF-α, IL-1β | 5 µM | ~70-80% | [1] |
| Luteolin | Human Microglia (HMC3) | Neurotensin | IL-6, TNF-α, IL-1β | 5 µM | ~50-60% | [1] |
Table 2: Comparative Efficacy in an Oxidative Stress Model
| Compound | Assay | Parameter Measured | IC50 / Relative Efficacy | Reference |
| 5,7,3',4'-tetrahydroxy-3-methoxy flavone (THMF) * | Superoxide Generation (fMLP-stimulated neutrophils) | Superoxide Anion | THMF > Luteolin > Quercetin | |
| Luteolin | Superoxide Generation (fMLP-stimulated neutrophils) | Superoxide Anion | THMF > Luteolin > Quercetin | |
| Quercetin | Superoxide Generation (fMLP-stimulated neutrophils) | Superoxide Anion | THMF > Luteolin > Quercetin |
*Note: THMF is a structurally similar methoxylated flavone to this compound and is used here as a proxy due to the lack of direct comparative data for this compound in this specific assay.
Table 3: Neuroprotective Effects in In Vitro Models of Parkinson's Disease
| Compound | Cell Line | Neurotoxin | Concentration | % Increase in Cell Viability | Reference |
| Luteolin | SH-SY5Y | Rotenone | 10 µM | Data not directly comparable | [2] |
| Quercetin | SH-SY5Y | Rotenone | 10 µM | Data not directly comparable | [3] |
Note: Direct comparative studies of this compound in a neuroprotection assay against Luteolin and Quercetin are not yet readily available in the reviewed literature. The data for Luteolin and Quercetin are presented from separate studies using similar models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Neuroinflammation Assay in Microglia
Objective: To assess the anti-inflammatory effects of test compounds on microglia activated by a pro-inflammatory stimulus.
Cell Line: Human microglial cell line (HMC3).
Protocol:
-
Cell Culture: HMC3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 24-well plates. Upon reaching 80-90% confluency, the medium is replaced with serum-free medium for 24 hours. Cells are then pre-treated with various concentrations of this compound or Luteolin for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Neurotensin (100 nM) or Lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release is calculated by comparing the cytokine levels in compound-treated wells to those in the vehicle-treated, stimulated wells.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effects of test compounds against neurotoxin-induced cell death in a human neuroblastoma cell line.
Cell Line: Human neuroblastoma cell line (SH-SY5Y).
Protocol:
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with different concentrations of the test compounds (this compound, Luteolin, or Quercetin) for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, a neurotoxin such as Rotenone (e.g., 100 µM) or aggregated Amyloid-beta peptide is added to the wells to induce neuronal cell death.
-
Cell Viability Assessment (MTT Assay): After 24 hours of incubation with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is calculated as the percentage increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of these flavonoids and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Methoxyluteolin
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methoxyluteolin, a flavonoid compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of similar laboratory chemicals and should be implemented in conjunction with your institution's chemical hygiene plan and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) office and review the specific guidelines outlined in your laboratory's safety manual. All personnel tasked with handling chemical waste must be adequately trained in proper waste management protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves appropriate for handling organic compounds.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin exposure.
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust from the solid compound.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3'-Methoxy-5,7,3',4'-tetrahydroxyflavone |
| Molecular Formula | C₁₆H₁₂O₇ |
| Molecular Weight | 316.26 g/mol |
| Appearance | Typically a solid powder |
| Hazard Classification | Assumed Hazardous (Treat as a skin, eye, and respiratory irritant) |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Collection:
-
Solid Waste: Collect any unused or expired this compound powder in a designated hazardous waste container. This container should be made of a compatible material, such as amber glass or a suitable plastic, and be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container designated for non-halogenated organic solvents or aqueous waste, depending on the solvent used.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and absorbent paper, should be collected as solid hazardous waste.
-
-
Waste Segregation:
-
It is crucial to segregate waste streams to prevent potentially dangerous reactions. Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases unless it is part of a specific neutralization protocol approved by your EHS office.
-
-
Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This location should be away from heat sources, direct sunlight, and general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through:
-
Microscale Techniques: Utilizing smaller quantities of the compound for experiments.
-
Careful Planning: Accurately calculating the required amounts of reagents to avoid excess.
-
Substitution: If possible, consider using less hazardous alternatives.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Comprehensive Safety and Handling Guide for 3-Methoxyluteolin
This guide provides essential safety, logistical, and operational information for handling 3-Methoxyluteolin in a laboratory setting. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper disposal.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
As a general precaution, it is advisable to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various tasks involving this compound.[2][3][4][5]
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving (especially with organic solvents) |
| Procedures with Aerosolization Risk | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place, away from strong oxidizing agents.[2][6]
-
Ensure the container is tightly closed.[7]
2. Handling and Preparation:
-
Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of fine powders.[2]
-
Before beginning work, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[2]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.[2]
3. Experimental Use:
-
Follow all laboratory-specific protocols for the experiment being conducted.
-
Avoid direct contact with the skin and eyes.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2] |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In case of accidental exposure or a spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department immediately. |
Visual Workflow for Handling this compound
References
- 1. fishersci.at [fishersci.at]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
